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  • Product: 8-Methylquinoline
  • CAS: 611-32-5

Core Science & Biosynthesis

Foundational

The Discovery and Historical Synthesis of 8-Methylquinoline: A Technical Guide

Introduction 8-Methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituent at the 8...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituent at the 8-position. This compound serves as a valuable building block in the synthesis of more complex molecules and has been a subject of interest in various fields, including medicinal chemistry and materials science. Its derivatives are explored for their potential biological activities, and the compound itself is used in the preparation of specialized ligands for coordination chemistry and catalysis. The strategic placement of the methyl group near the ring's nitrogen atom imparts unique reactivity, particularly in transition metal-catalyzed C-H activation and functionalization. This guide provides an in-depth overview of the discovery and historical synthesis of 8-methylquinoline, focusing on the seminal named reactions that enabled its creation.

Historical Context: The Dawn of Quinoline Synthesis

While quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the ability to synthesize substituted quinolines, including 8-methylquinoline, emerged in the late 19th century with the development of several key named reactions. The first synthesis of 8-methylquinoline is not definitively attributed to a single discoverer but is understood to be a direct result of applying these new synthetic methodologies to o-toluidine, an easily accessible starting material. The primary historical methods for synthesizing the quinoline core, and by extension 8-methylquinoline, are the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis.

Historical Synthesis Methods

The synthesis of 8-methylquinoline historically relies on the reaction of o-toluidine with various reagents to construct the pyridine ring.

The Skraup Synthesis (1880)

Developed by Czech chemist Zdenko Hans Skraup, this method is a cornerstone of quinoline synthesis. The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. To synthesize 8-methylquinoline, o-toluidine is used in place of aniline. The reaction is notoriously vigorous and is often moderated with ferrous sulfate.

Reaction Scheme: o-Toluidine reacts with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to yield 8-methylquinoline.

The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the o-toluidine to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the final 8-methylquinoline product.

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and offers greater versatility. It utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst. For 8-methylquinoline, o-toluidine would be reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (from the aldol condensation of acetaldehyde) or methyl vinyl ketone.

Reaction Scheme: o-Toluidine reacts with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst (e.g., HCl, ZnCl₂) to form 8-methylquinoline. This method allows for the introduction of substituents on the newly formed pyridine ring.

The Combes Quinoline Synthesis (1888)

First reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone. To produce a substituted 8-methylquinoline, o-toluidine is reacted with a β-diketone like acetylacetone. This typically yields a 2,4-disubstituted quinoline.

Reaction Scheme: o-Toluidine condenses with a β-diketone (e.g., acetylacetone) under acidic conditions (e.g., concentrated H₂SO₄) to form an enamine intermediate, which then cyclizes and dehydrates to yield 2,4-dimethyl-8-methylquinoline.

The Friedländer Synthesis (1882)

Named after Paul Friedländer, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or aldehyde). To synthesize 8-methylquinoline, one could theoretically use 2-amino-3-methylbenzaldehyde and acetaldehyde. The reaction can be catalyzed by either acids or bases.

Reaction Scheme: A 2-amino-substituted benzaldehyde or ketone reacts with a carbonyl compound containing an α-methylene group. For instance, 2-amino-3-methylbenzaldehyde and acetaldehyde would condense and cyclize to form 8-methylquinoline.

Quantitative Data Summary

The yields of these historical syntheses can vary significantly based on the specific reagents and conditions used. Modern variations have optimized these processes. Below is a summary of representative data.

Synthesis MethodStarting Aromatic AmineKey ReagentsCatalyst / ConditionsYield (%)Reference
Skraup Synthesiso-ToluidineGlycerol, NitrobenzeneH₂SO₄, HeatModerateGeneral Literature
Doebner-von Millero-ToluidineCrotonaldehydeHCl or Lewis Acid, HeatVariableGeneral Literature
Combes Synthesiso-ToluidineAcetylacetoneH₂SO₄ or PPA, HeatGoodGeneral Literature
Modern Iron-Catalyzedo-Toluidine1,3-Propanediol, CCl₄FeCl₃·6H₂O, 150°C, 8h92%

Detailed Experimental Protocols

The following are generalized protocols for the historical synthesis of 8-methylquinoline based on the established methodologies.

Protocol 1: Skraup Synthesis of 8-Methylquinoline
  • Reaction Setup: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol.

  • Moderator: Add ferrous sulfate to moderate the reaction.

  • Oxidizing Agent: Slowly add nitrobenzene to the mixture while stirring.

  • Heating: Heat the mixture carefully. The reaction is exothermic and may require initial cooling before being heated to completion under reflux for several hours.

  • Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide to precipitate the crude product.

  • Purification: The crude 8-methylquinoline is typically purified by steam distillation followed by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 8-Methylquinoline
  • Reaction Setup: To a flask containing o-toluidine, add a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., hydrochloric acid).

  • Reagent Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Workup: After cooling, make the solution alkaline with a sodium hydroxide solution.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.

Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine o-Toluidine, Glycerol, and H₂SO₄ prep2 Add Ferrous Sulfate (Moderator) prep1->prep2 prep3 Add Nitrobenzene (Oxidizing Agent) prep2->prep3 react Heat under Reflux (Exothermic Control) prep3->react workup1 Cool and Quench in Water react->workup1 workup2 Neutralize with NaOH workup1->workup2 workup3 Steam Distillation workup2->workup3 workup4 Vacuum Distillation workup3->workup4 product product workup4->product Pure 8-Methylquinoline

Caption: Experimental workflow for the Skraup synthesis of 8-methylquinoline.

Quinoline_Synthesis_Approaches cluster_aniline Aniline-Based Syntheses cluster_aminobenz o-Aminoaryl Carbonyl Syntheses Aniline o-Toluidine Skraup Skraup (+ Glycerol) Aniline->Skraup DVM Doebner-von Miller (+ α,β-Unsaturated Carbonyl) Aniline->DVM Combes Combes (+ β-Diketone) Aniline->Combes Product 8-Methylquinoline Derivatives Skraup->Product DVM->Product Combes->Product AminoBenz 2-Amino-3-methyl- benzaldehyde Friedlander Friedländer (+ Active Methylene Cmpd.) AminoBenz->Friedlander Friedlander->Product

Caption: Logical relationship between historical quinoline synthesis methods.

Exploratory

8-Methylquinoline CAS number and physical properties

An In-depth Technical Guide to 8-Methylquinoline For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of compounds is paramount. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Methylquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of compounds is paramount. This guide provides a detailed overview of 8-Methylquinoline, a significant heterocyclic aromatic compound.

Chemical Identity

8-Methylquinoline, also known as o-Toluquinoline, is a derivative of quinoline with a methyl group at the 8th position.[1] Its unique structure influences its chemical reactivity and physical characteristics.

CAS Number: 611-32-5[1][2][3]

Physical and Chemical Properties

The physical and chemical properties of 8-Methylquinoline are crucial for its handling, application, and analysis. This data has been compiled from various sources to provide a comprehensive summary.

PropertyValue
Molecular Formula C₁₀H₉N[1][4]
Molecular Weight 143.19 g/mol [2][3][5]
Appearance Colorless to yellow, orange, or brown clear liquid or oil[1][6][7]
Melting Point -80 °C[2][3][5][6][8][9][10]
Boiling Point 245-248 °C[6][8][10]
135-136 °C at 25 mmHg[9]
143 °C at 34 mmHg[2][3]
478 °F at 751 mmHg[1]
Density 1.052 g/mL at 25 °C[2][3][6][9][10]
1.0719 at 68 °F[1]
Solubility 1 to 5 mg/mL in water at 63 °F[1]
0.1-0.5 g/100 mL in water at 17 °C[5][6][7]
Soluble in chloroform and methanol[7][10]
Refractive Index 1.614 - 1.62 at 20 °C[2][3][6][8][9][10]
Flash Point 221 °F (105 °C) - closed cup[1][10]
Vapor Pressure 5.9 mmHg at 75 °F
8.0 mmHg at 111 °F
12.6 mmHg at 149 °F[1]
pKa 5.03 ± 0.17 (Predicted)[7][10]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 8-Methylquinoline are not explicitly available in the cited literature. However, standard laboratory procedures for determining these properties are well-established.

General Methodologies:

  • Melting and Boiling Point Determination: These are typically determined using a capillary tube method with a melting point apparatus or a distillation setup for the boiling point, respectively. The values are recorded at a specific pressure, which is crucial for the boiling point.

  • Density Measurement: The density of a liquid like 8-Methylquinoline is commonly measured using a pycnometer or a digital density meter, with the temperature being a critical parameter to control and report.

  • Solubility Assessment: Solubility is determined by adding a known amount of the solute (8-Methylquinoline) to a known volume of the solvent (e.g., water, chloroform, methanol) at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured.

  • Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material. This is also a temperature-dependent measurement.

Key Characteristics of 8-Methylquinoline

The following diagram provides a logical overview of the key identifiers and properties of 8-Methylquinoline.

G 8-Methylquinoline: Key Characteristics cluster_identifiers Identifiers cluster_properties Physical Properties cluster_safety Safety CAS CAS: 611-32-5 Formula Formula: C10H9N MolWeight MW: 143.19 g/mol Appearance Appearance: Yellowish Liquid MeltingPoint Melting Point: -80 °C BoilingPoint Boiling Point: 245-248 °C Density Density: ~1.05 g/mL Solubility Slightly soluble in water FlashPoint Flash Point: 105 °C Irritant Irritant 8-Methylquinoline 8-Methylquinoline 8-Methylquinoline->CAS 8-Methylquinoline->Formula 8-Methylquinoline->MolWeight 8-Methylquinoline->Appearance 8-Methylquinoline->MeltingPoint 8-Methylquinoline->BoilingPoint 8-Methylquinoline->Density 8-Methylquinoline->Solubility 8-Methylquinoline->FlashPoint 8-Methylquinoline->Irritant

Caption: Overview of 8-Methylquinoline's identifiers and properties.

References

Foundational

Spectroscopic Data Interpretation of 8-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylquinoline, a key heterocyclic compound relevant in various fiel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylquinoline, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 8-methylquinoline. The data presented here were obtained in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the methyl group are distinctly observed.

Table 1: ¹H NMR Spectroscopic Data for 8-Methylquinoline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.94dd4.2, 1.7H-2
8.11dd8.3, 1.7H-4
7.64d8.1H-5
7.57d7.1H-7
7.44dd8.1, 7.1H-6
7.38dd8.3, 4.2H-3
2.83s--CH₃

Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[1]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The spectrum of 8-methylquinoline shows ten distinct signals corresponding to its ten carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for 8-Methylquinoline

Chemical Shift (δ) ppmAssignment
149.8C-2
146.5C-8a
136.2C-4
132.5C-8
128.9C-5
127.3C-4a
126.3C-6
125.9C-7
121.1C-3
17.8-CH₃

Note: Assignments are based on published data and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 8-methylquinoline is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Table 3: Principal IR Absorption Bands for 8-Methylquinoline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₃)
1600 - 1450C=C StretchAromatic Ring
1465C-H BendAliphatic (CH₃)
850 - 750C-H Bend (out-of-plane)Aromatic

Note: Data is interpreted from typical values for substituted quinolines and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for analyzing compounds like 8-methylquinoline.

Table 4: Mass Spectrometry Data (Electron Ionization) for 8-Methylquinoline

m/zRelative Intensity (%)Proposed Fragment
143100[M]⁺ (Molecular Ion)
14244[M-H]⁺
128-[M-CH₃]⁺
11515[M-H-HCN]⁺ or [M-C₂H₂]⁺
14411[M+H]⁺ (Isotopic Peak)

Note: Data is compiled from publicly available mass spectra.[2] The molecular ion peak at m/z 143 confirms the molecular weight of 8-methylquinoline. The fragmentation pattern is consistent with the stable aromatic quinoline structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 25 mg of 8-methylquinoline in 0.5 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

IR Spectroscopy (Neat Sample)
  • Sample Preparation : As 8-methylquinoline is a liquid at room temperature, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of 8-methylquinoline.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 8-Methylquinoline Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Vaporize for EI Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Final_Structure Structural Elucidation Data_NMR->Final_Structure Data_IR->Final_Structure Data_MS->Final_Structure

Caption: General experimental workflow for the spectroscopic analysis of 8-methylquinoline.

logical_relationship cluster_data Spectroscopic Data cluster_info Derived Structural Information HNMR 1H NMR - Proton environments - Connectivity (J-coupling) Info_HNMR Aromatic & Methyl Protons HNMR->Info_HNMR CNMR 13C NMR - Carbon backbone - Number of unique carbons Info_CNMR 10 Unique Carbons CNMR->Info_CNMR IR IR Spectroscopy - Functional groups (Aromatic, Aliphatic C-H) Info_IR Aromatic & Alkyl Groups IR->Info_IR MS Mass Spectrometry - Molecular Weight (143 amu) - Fragmentation pattern Info_MS Molecular Formula C10H9N MS->Info_MS Structure 8-Methylquinoline Structure Info_HNMR->Structure Info_CNMR->Structure Info_IR->Structure Info_MS->Structure

Caption: Logical relationship of spectroscopic data to the structural elucidation of 8-methylquinoline.

References

Exploratory

Fundamental Reactivity of the 8-Methylquinoline Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core reactivity of the 8-methylquinoline ring system, a prevalent scaffold in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the 8-methylquinoline ring system, a prevalent scaffold in medicinal chemistry and materials science. The strategic placement of the methyl group at the 8-position, in proximity to the ring nitrogen, imparts unique reactivity patterns that are crucial for the synthesis of complex molecular architectures. This document provides a comprehensive overview of key transformations, including electrophilic and nucleophilic substitutions, and reactions involving the methyl group, supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Electrophilic Aromatic Substitution

Electrophilic attack on the 8-methylquinoline ring system preferentially occurs on the carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The primary sites of substitution are the C5 and C7 positions.

Nitration

Nitration of 8-methylquinoline with a mixture of nitric and sulfuric acids typically yields the 5-nitro derivative as the major product. The reaction conditions can be controlled to favor monosubstitution.

Experimental Protocol: Synthesis of 8-Methyl-5-nitroquinoline (Adapted from the nitration of 7-methylquinoline[1])

A solution of fuming nitric acid (28.5 mL) and 98% sulfuric acid (85.5 mL) is prepared and cooled to -5°C. To a mechanically stirred mixture of 8-methylquinoline (57.05 g, 0.398 mol) in concentrated sulfuric acid (142.5 mL), the pre-cooled nitrating mixture is added dropwise, maintaining the temperature at -5°C. After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes. The reaction mixture is then carefully poured over a large quantity of ice. Once the ice has completely melted, the precipitate is collected by vacuum filtration. The filtrate is treated with additional cold water to ensure complete precipitation, and the mixture is refrigerated overnight. The combined solid is filtered, washed with cold water, and dried to afford 8-methyl-5-nitroquinoline.

Halogenation

Bromination of 8-methylquinoline can be achieved using reagents such as N-bromosuccinimide (NBS), leading to substitution at the 5-position.

Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Adapted from the bromination of 5-methylquinoxaline[2])

To a solution of 8-methylquinoline (9.50 g, 65.97 mmol) in acetonitrile (80 mL) at room temperature, N-bromosuccinimide (27.00 g, 151.74 mmol) is added. The reaction mixture is stirred at 60°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (500 mL), and any insoluble solids are removed by filtration. The filtrate is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-8-methylquinoline.

Reactions at the 8-Methyl Group

The methyl group at the 8-position is activated for a variety of transformations, including oxidation and deprotonation/lithiation, often facilitated by the directing effect of the adjacent nitrogen atom.

Oxidation to Carboxylic Acid

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Experimental Protocol: Synthesis of 8-Quinolinecarboxylic Acid (General procedure for benzylic oxidation[3])

In a round-bottom flask, 8-methylquinoline is suspended in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol). Potassium permanganate (KMnO4) is added portion-wise with vigorous stirring. The reaction mixture is heated to reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction. After cooling to room temperature, the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 8-quinolinecarboxylic acid, which is then collected by filtration, washed with cold water, and dried.

Lithiation and Electrophilic Quench

The methyl group can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic lithiated intermediate. This intermediate can then react with various electrophiles.

Experimental Protocol: Synthesis of Phenyl(quinolin-8-yl)methanol (General procedure)

To a solution of 8-methylquinoline in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The resulting deep red solution is stirred at -78°C for 1 hour. Benzaldehyde (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford phenyl(quinolin-8-yl)methanol.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the 8-methylquinoline ring system is generally disfavored due to the electron-rich nature of the aromatic rings. For substitution to occur, the ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. While not a common reaction for the parent 8-methylquinoline, derivatives can undergo such transformations. For instance, a chloro-substituted 8-methylquinolinone derivative can undergo nucleophilic displacement of the chloride.[4]

Data Presentation

Table 1: Summary of Quantitative Data for Key Reactions

ReactionProductReagentsYield (%)Melting Point (°C)
Nitration8-Methyl-5-nitroquinolineHNO₃, H₂SO₄~99% (from 7-methylquinoline)[1]Not specified
Bromination5-Bromo-8-methylquinolineNBS, CH₃CN~41% (from 5-methylquinoxaline)[2]Not specified
Oxidation8-Quinolinecarboxylic acidKMnO₄Variable187-189
Lithiation/AdditionPhenyl(quinolin-8-yl)methanoln-BuLi, BenzaldehydeVariableNot specified

Table 2: Spectroscopic Data for 8-Methylquinoline and its Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
8-Methylquinoline 8.94 (dd, 1H), 8.11 (dd, 1H), 7.64 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 7.38 (dd, 1H), 2.83 (s, 3H)[5]149.0, 146.9, 136.3, 133.0, 128.9, 127.3, 126.1, 125.8, 121.0, 17.8[5]Aromatic C-H stretch, C=C and C=N stretch, CH₃ bend
8-Methyl-5-nitroquinoline Not available152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃ - reference compound)[6]NO₂ stretch (asymmetric and symmetric), Aromatic C-H stretch, C=C and C=N stretch
5-Bromo-8-methylquinoline Not availableNot availableC-Br stretch, Aromatic C-H stretch, C=C and C=N stretch
8-Quinolinecarboxylic Acid 1H NMR (DMSO-d6): 13.5 (br s, 1H), 8.9 (dd, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H)Not availableC=O stretch (acid), O-H stretch (acid), Aromatic C-H stretch, C=C and C=N stretch
Phenyl(quinolin-8-yl)methanol Not availableNot availableO-H stretch (alcohol), Aromatic C-H stretch, C=C and C=N stretch

Mandatory Visualizations

Electrophilic_Aromatic_Substitution Start 8-Methylquinoline Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate Attack by aromatic ring Reagents E+ (e.g., NO2+, Br+) Reagents->Intermediate Product 5-Substituted-8-methylquinoline Intermediate->Product Loss of proton Deprotonation -H+

Caption: Mechanism of Electrophilic Aromatic Substitution.

Methyl_Group_Oxidation Start 8-Methylquinoline Product 8-Quinolinecarboxylic Acid Start->Product Oxidation Oxidant KMnO4, H2O, Heat Oxidant->Product

Caption: Oxidation of the 8-Methyl Group.

Lithiation_Addition Start 8-Methylquinoline Intermediate 8-Lithiomethylquinoline Start->Intermediate Deprotonation Base n-BuLi, THF, -78°C Base->Intermediate Product 8-(CH2-E)-quinoline Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., Benzaldehyde) Electrophile->Product Workup Aqueous Workup

Caption: Lithiation of the Methyl Group and Electrophilic Quench.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 8-Methylquinoline and Solvent B Cool to Reaction Temperature A->B C Add Reagents Dropwise B->C D Stir for a Specified Time C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General Experimental Workflow for Synthesis.

References

Foundational

Early Investigations into the Biological Activity of 8-Methylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds that has been a cornerstone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds that has been a cornerstone in the development of therapeutic agents. While much of the focus in medicinal chemistry has been on hydroxylated and other substituted quinolines, early studies on 8-methylquinoline and its close derivatives have provided foundational insights into the biological potential and toxicological profile of this scaffold. This technical guide synthesizes the findings from these initial investigations, presenting key data, experimental methodologies, and a discussion of the structure-activity relationships that have guided further research in this area.

Toxicological Profile of 8-Methylquinoline

Early research on 8-methylquinoline primarily focused on its toxicological properties, particularly its genotoxicity and carcinogenicity. These studies were crucial in understanding the potential risks and in guiding the structural modifications necessary to develop safer, biologically active derivatives.

Genotoxicity

8-Methylquinoline demonstrated mutagenic properties in several early in vitro assays. It was found to be mutagenic in Salmonella typhimurium studies, a standard measure of a compound's potential to cause genetic mutations.[1] Specifically, mutagenicity was observed in the TA100 strain with metabolic activation at concentrations ranging from 100 to 600 µg per plate.[1] Furthermore, it was shown to cause unscheduled DNA synthesis (UDS) in rat hepatocytes at a concentration of 1 mmol/L, indicating its potential to induce DNA damage and repair.[1][2] Chromosome aberrations and sister chromatid exchanges (SCE) were also noted in in vitro studies.[1]

Carcinogenicity

The carcinogenic potential of 8-methylquinoline has been investigated in rodent models, with mixed results. In a study involving intraperitoneal injection in male CD-1 mice, no significant increase in liver tumors was observed.[1][3] Similarly, a subcutaneous injection study in Sprague-Dawley rats did not reveal a carcinogenic effect.[1] However, 8-methylquinoline did exhibit skin tumor-initiating activity in a dermal exposure study, suggesting a potential for carcinogenicity depending on the route of exposure and tissue type.[1] In newborn mouse bioassays, 8-methylquinoline did not show significant tumorigenic activity.[3]

Quantitative Toxicological Data for 8-Methylquinoline

Assay TypeOrganism/Cell LineConcentration/DoseResult
Mutagenicity (Ames Test)S. typhimurium TA100100 - 600 µ g/plate Mutagenic with metabolic activation
Unscheduled DNA SynthesisRat Hepatocytes1 mmol/LPositive
Chromosome AberrationsIn vitroNot specifiedPositive
Sister Chromatid ExchangeIn vitroNot specifiedPositive
Carcinogenicity (I.P.)Male CD-1 MiceNot specifiedNo significant increase in liver tumors
Carcinogenicity (S.C.)Sprague-Dawley RatsNot specifiedNo significant carcinogenic effect
Skin Tumor InitiationMouse (Dermal)Not specifiedPositive
Carcinogenicity (Newborn)CD-1 Mice0.25, 0.5, 1.0 µmol (I.P.)No significant tumorigenic activity

Antimicrobial and Antifungal Activities of 8-Methylquinoline Derivatives

While 8-methylquinoline itself has not been the primary focus of antimicrobial studies, its hydroxylated analog, 8-hydroxyquinoline, and its derivatives have demonstrated significant activity against a broad spectrum of pathogens. The introduction of a hydroxyl group at the 8-position dramatically enhances the biological activity, a key finding from early research that has directed subsequent drug development efforts.

Antibacterial and Antifungal Screening

A range of 8-hydroxyquinoline derivatives have been evaluated for their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. These studies have consistently highlighted the importance of the 8-hydroxyl group for potent antimicrobial action.[4] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against M. tuberculosis, M. smegmatis, and both methicillin-sensitive and -resistant S. aureus.[4]

Quantitative Antimicrobial Data for 8-Hydroxyquinoline Derivatives

CompoundOrganismMIC (µM)
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1
M. smegmatis1.56
S. aureus (MSSA)2.2
S. aureus (MRSA)1.1
8-O-prenyl derivative of 8-hydroxyquinolineM. smegmatis12.5

Anticancer Activity of 8-Methylquinoline Derivatives

Similar to the trend observed in antimicrobial studies, the anticancer potential of the quinoline scaffold is significantly enhanced by specific substitutions, particularly the presence of an 8-hydroxyl group. Early screenings indicated that purely 2-substituted quinolines, such as 2-methylquinoline, did not exhibit significant anticancer effects.[5] However, the introduction of a hydroxyl group at the 8-position led to a prominent antitumor effect against various cancer cell lines.[5]

Quantitative Anticancer Data for an 8-Hydroxyquinoline Derivative

CompoundCell LineMTS50 Range (µg/mL)
8-hydroxy-2-quinolinecarbaldehydeMDA23112.5–25
T-47D12.5–25
Hs578t12.5–25
SaoS212.5–25
K56212.5–25
SKHep112.5–25
Hep3B6.25 ± 0.034

Experimental Protocols

Ames Test (Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strain, the test compound, and the S9 mix are combined and plated on a histidine-deficient agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a back mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Incubation cluster_evaluation Evaluation bacterial_strain Salmonella typhimurium (Histidine auxotroph) mixing Mixing of Components bacterial_strain->mixing test_compound Test Compound (8-Methylquinoline) test_compound->mixing s9_mix S9 Liver Extract (Metabolic Activation) s9_mix->mixing plating Plating on Histidine-Deficient Agar mixing->plating incubation Incubation (48-72 hours) plating->incubation colony_counting Counting of Revertant Colonies incubation->colony_counting result Mutagenic Potential Assessment colony_counting->result

Ames Test Experimental Workflow
Broth Microdilution (MIC Assay)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the antimicrobial agent serially diluted in a liquid growth medium.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Assay_Workflow start Start prepare_plate Prepare 96-well plate with serial dilutions of test compound start->prepare_plate inoculate Inoculate wells with standardized microbial suspension prepare_plate->inoculate incubate Incubate plate under optimal growth conditions inoculate->incubate read_results Visually assess for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Broth Microdilution Assay Workflow

Mechanism of Action of 8-Hydroxyquinoline Derivatives

The pronounced biological activity of 8-hydroxyquinoline and its derivatives is largely attributed to their ability to chelate metal ions. This chelation can disrupt essential cellular processes in both microbial and cancer cells. For instance, the formation of complexes with metal ions can affect their solubility and transport across cell membranes, allowing them to interfere with biological targets.[6] In the context of anticancer activity, the chelation of metals like iron and copper can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.[7] The inhibition of proteasome activity is another proposed mechanism for the anticancer effects of some 8-hydroxyquinoline derivatives.[8]

Conclusion

Early studies on 8-methylquinoline have primarily characterized its genotoxic and carcinogenic potential, revealing a need for caution and further investigation. While 8-methylquinoline itself has not emerged as a lead compound for therapeutic applications, the foundational research into its properties has been instrumental. It has highlighted the critical role of the 8-position on the quinoline ring for biological activity. The discovery that the introduction of a hydroxyl group at this position dramatically enhances antimicrobial and anticancer efficacy has paved the way for the development of a vast array of potent 8-hydroxyquinoline derivatives. This underscores the importance of early toxicological and structure-activity relationship studies in guiding the rational design of new and effective therapeutic agents. Further research into the specific mechanisms of action of these compounds will continue to be a key area of focus for drug development professionals.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-Methylquinoline. The information is presented to sup...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-Methylquinoline. The information is presented to support research, scientific analysis, and drug development activities where this compound is of interest. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key characterization methods are provided.

Core Physicochemical Data

8-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉N.[1] It appears as a clear yellow to orange or green liquid or oil.[2][3][4] This compound is utilized in various chemical syntheses, including the preparation of osmium chloridophosphine complexes, and in quantitative structure-activity relationship (QSAR) studies of the mutagenicity and cytotoxicity of quinolines.[4][5]

Quantitative Physicochemical Properties

The key physicochemical properties of 8-Methylquinoline are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

PropertyValueReference
Molecular Weight 143.19 g/mol [1]
Melting Point -80 °C[1][2][6][7]
Boiling Point 248 °C[2][8]
245 °C[6]
143 °C at 34 mmHg[1][7]
135-136 °C at 25 mmHg
Density 1.052 g/mL at 25 °C[6][7]
1.0719 at 20 °C (68 °F)[3]
Refractive Index n20/D 1.614[1][6][7]
n20/D 1.6150
pKa 5.03 ± 0.17 (Predicted)[6]
Solubility Water: Slightly soluble (0.1-0.5 g/100 mL at 17 °C)[4]
Organic Solvents: Soluble in Chloroform, Methanol[6]
Flash Point 105 °C (221 °F) - closed cup[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a liquid compound like 8-Methylquinoline are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property for characterizing liquids. The capillary method is a common and reliable technique.[9]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[9][10]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Fill the small test tube with 8-Methylquinoline to a depth of about 2-3 cm.

  • Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in the Thiele tube or oil bath. The heating liquid should not be above the level of the 8-Methylquinoline in the test tube.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will escape as bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this preliminary temperature.[9]

  • Turn off the heat and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[9]

Determination of Solubility

Solubility tests are performed to determine the ability of a substance to dissolve in a solvent, which provides insights into its polarity.[11]

Principle: A specified amount of the solute (8-Methylquinoline) is added to a specified volume of a solvent. The mixture is agitated under controlled temperature, and the extent of dissolution is observed and quantified.[12]

Apparatus:

  • Test tubes or vials

  • Pipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure for Qualitative Determination:

  • Add a small, measured amount of 8-Methylquinoline (e.g., 100 µL) to a test tube containing a set volume of the solvent (e.g., 1 mL of water, ethanol, chloroform).

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.

  • Allow the mixture to stand for a few minutes and observe.

  • Record the solubility based on visual inspection:

    • Soluble: A clear, homogeneous solution is formed.

    • Slightly soluble: The solution is cloudy or contains a small amount of undissolved liquid.

    • Insoluble: Two distinct layers are visible, or the liquid remains as undissolved droplets.

Procedure for Quantitative Determination (Shake-Flask Method):

  • Prepare a saturated solution by adding an excess of 8-Methylquinoline to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After equilibration, allow the undissolved portion to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no undissolved solute is transferred.

  • Analyze the concentration of 8-Methylquinoline in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography. The determined concentration represents the solubility.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

Principle: Molecules with chromophores absorb light at specific wavelengths, causing electronic transitions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol, hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 8-Methylquinoline in a UV-transparent solvent (e.g., ethanol). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0).

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14][15]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[14][16]

  • Sample Measurement: Rinse the cuvette with a small amount of the 8-Methylquinoline solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) and record the absorbance spectrum.[16]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule by observing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR are commonly used.

Principle: Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency is dependent on the local chemical environment of the nucleus, allowing for the elucidation of molecular structure.

Apparatus:

  • NMR spectrometer

  • NMR tubes (typically 5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve an appropriate amount of 8-Methylquinoline (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[17][18] The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid large solvent signals in a proton spectrum.[19]

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[20]

  • Tube Placement: Place a cap on the NMR tube and wipe it clean. Insert the tube into a spinner turbine and adjust its depth using a depth gauge.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as 8-Methylquinoline.

G cluster_start Sample Preparation cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Analysis cluster_end Data Analysis Sample 8-Methylquinoline Sample Purification Purification (if necessary) e.g., Distillation Sample->Purification BoilingPoint Boiling Point Determination (Capillary Method) Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Solubility Solubility Testing (Water & Organic Solvents) Purification->Solubility Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec Data_Compilation Data Compilation & Analysis BoilingPoint->Data_Compilation Density->Data_Compilation RefractiveIndex->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation NMR->Data_Compilation IR->Data_Compilation UV_Vis->Data_Compilation MassSpec->Data_Compilation Structure_Confirmation Structure Confirmation & Purity Assessment Data_Compilation->Structure_Confirmation

Caption: Workflow for the physicochemical characterization of 8-Methylquinoline.

References

Foundational

An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylquinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in the development of various pharmacologically active agents and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in the development of various pharmacologically active agents and functional materials. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and spectroscopic properties of 8-Methylquinoline. It details the theoretical and experimental methodologies for its characterization, including computational modeling, spectroscopic analysis, and synthetic protocols. This document aims to be a comprehensive resource for researchers leveraging the unique properties of the 8-methylquinoline core in scientific and drug development endeavors.

Molecular Structure and Geometry

8-Methylquinoline (C₁₀H₉N) is a derivative of quinoline with a methyl group substituted at the C8 position. The molecule consists of a fused bicyclic system where a benzene ring is annulated to a pyridine ring. The presence and position of the methyl group induce subtle but significant changes in the electronic distribution and steric profile of the parent quinoline molecule.

Bonding and Hybridization

The quinoline ring system is aromatic, with all carbon and nitrogen atoms being sp² hybridized. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the delocalized π-system, which imparts weak basic properties to the molecule. The methyl group's carbon atom is sp³ hybridized.

Molecular Geometry Data

Table 1: Calculated Bond Lengths for 8-Methylquinoline

BondLength (Å)
N1 - C21.316
C2 - C31.424
C3 - C41.365
C4 - C101.425
C10 - N11.376
C10 - C51.423
C5 - C61.371
C6 - C71.417
C7 - C81.379
C8 - C91.421
C9 - C101.423
C8 - C111.512
C11 - H121.096
C11 - H131.096
C11 - H141.097

Table 2: Calculated Bond Angles for 8-Methylquinoline

AngleAngle (°)
C10 - N1 - C2117.4
N1 - C2 - C3123.7
C2 - C3 - C4119.2
C3 - C4 - C10118.4
C4 - C10 - N1121.3
C4 - C10 - C9119.5
N1 - C10 - C9119.2
C10 - C9 - C8118.1
C9 - C8 - C7121.3
C8 - C7 - C6120.5
C7 - C6 - C5119.7
C6 - C5 - C10120.3
C9 - C8 - C11121.8
C7 - C8 - C11116.9
H12 - C11 - H13108.8
H12 - C11 - C8110.8

Experimental Protocols

Synthesis of 8-Methylquinoline via Skraup Synthesis

The Skraup synthesis is a classical and effective method for the preparation of quinolines. This protocol is adapted for the synthesis of 8-methylquinoline from o-toluidine.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

  • Ferrous Sulfate (to moderate the reaction)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add o-toluidine and a small amount of ferrous sulfate.

  • Addition of Reactants: Begin vigorous stirring and slowly add concentrated sulfuric acid through the dropping funnel. The mixture will generate heat.

  • Glycerol and Oxidizing Agent: In a separate beaker, mix the glycerol and nitrobenzene. Add this mixture slowly to the reaction flask via the dropping funnel. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at a gentle reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in an ice bath to control the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 8-methylquinoline.

Spectroscopic Characterization

¹H NMR Protocol:

  • Sample Preparation: Prepare a solution of 8-methylquinoline (approximately 5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0-200 ppm

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol for Liquid Sample (Neat):

  • Sample Preparation: As 8-methylquinoline is a liquid at room temperature, it can be analyzed as a thin film.

  • Instrumentation: Use an FT-IR spectrometer equipped with attenuated total reflectance (ATR) or salt plates (NaCl or KBr).

  • Data Acquisition (ATR):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a drop of 8-methylquinoline on the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Computational Modeling

Protocol for DFT Geometry Optimization:

  • Structure Building: Construct the 3D structure of 8-methylquinoline using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-31G(d).

  • Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

  • Data Analysis: Extract the optimized bond lengths and angles from the output file.

Visualizations

Skraup Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Skraup synthesis for preparing a quinoline ring system, which is applicable to the synthesis of 8-methylquinoline from o-toluidine.

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Acrolein_node oToluidine o-Toluidine Addition_Product Michael Addition Product oToluidine->Addition_Product Addition_Product_node Acrolein_node->Addition_Product Cyclization_Intermediate Cyclized Intermediate Dihydroquinoline 1,2-Dihydro-8-methylquinoline Cyclization_Intermediate->Dihydroquinoline Dehydration Dihydroquinoline_node Addition_Product_node->Cyclization_Intermediate Electrophilic Attack Final_Product 8-Methylquinoline Dihydroquinoline_node->Final_Product Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup synthesis of 8-Methylquinoline.

Analytical Workflow for Characterization

The comprehensive characterization of a synthesized 8-methylquinoline sample involves a multi-step analytical workflow to confirm its identity, purity, and structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Synthesis Skraup Synthesis Purification Vacuum Distillation Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Identity & Structure FTIR FT-IR Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and characterization of 8-Methylquinoline.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and characterization of 8-Methylquinoline. The presented computational data offers precise insights into the molecule's geometry, while the detailed experimental protocols for synthesis and spectroscopic analysis provide a practical framework for researchers. The visualized workflows for the Skraup synthesis and analytical characterization serve to clarify these complex processes. This comprehensive resource is intended to support the ongoing research and development of novel applications for 8-methylquinoline and its derivatives in the fields of medicinal chemistry and materials science.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility and stability data for 8-methylquinoline. The information is intended to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 8-methylquinoline. The information is intended to support research, development, and formulation activities involving this compound. While extensive quantitative data for 8-methylquinoline is limited in publicly available literature, this guide summarizes the existing information, provides detailed general experimental protocols, and presents a representative microbial degradation pathway.

Solubility Data

The solubility of 8-methylquinoline has been qualitatively and semi-quantitatively described in various sources. It is generally characterized as being slightly soluble in water and soluble in several organic solvents. A summary of the available data is presented in Table 1.

Table 1: Solubility of 8-Methylquinoline

SolventSolubilityTemperatureReference
Water1 to 5 mg/mL17.2 °C (63 °F)[1]
Water0.1 to 0.5 g/100 mL17 °C[2][3][4]
WaterSlightly solubleNot Specified[4]
ChloroformSolubleNot Specified[2][4]
MethanolSolubleNot Specified[2][4]

It is important to note the lack of comprehensive, temperature-dependent solubility data in a wide range of pharmaceutically relevant solvents. Experimental determination of solubility in solvents pertinent to specific applications is highly recommended.

Stability Profile

8-Methylquinoline exhibits sensitivities to light and certain chemical conditions. The available stability information is summarized in Table 2.

Table 2: Stability Characteristics of 8-Methylquinoline

ConditionObservationReference
Light ExposureMay be sensitive to light.[4][5]
Strong Oxidizing AgentsMay react vigorously.[4][5]
Strong AcidsMay react vigorously.[4][5]
Microbial DegradationSubject to degradation by various microorganisms. Can be hydroxylated to form 2-quinolinones.[6][7][8][9]
Thermal StressCombustible.[4]

No detailed kinetic data on the degradation of 8-methylquinoline under various pH, temperature, and humidity conditions were found in the reviewed literature. Stability-indicating assays and forced degradation studies would be necessary to fully characterize its stability profile and identify potential degradation products.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 8-methylquinoline in a specific solvent at a controlled temperature.

Materials and Equipment:

  • 8-Methylquinoline

  • Selected solvent(s) of high purity

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 8-methylquinoline to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

    • Prepare triplicate samples for each solvent and temperature condition.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure all particulate matter is removed, either centrifuge the sample at a high speed or filter it through a chemically inert syringe filter.

  • Quantification:

    • Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 8-methylquinoline.

    • A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol for Stability Testing

This protocol is based on the principles outlined in the ICH guidelines for stability testing of drug substances.

Objective: To evaluate the stability of 8-methylquinoline under various environmental conditions (e.g., temperature, humidity, and light) over time.

Materials and Equipment:

  • 8-Methylquinoline

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate sealed containers (e.g., amber glass vials)

  • Analytical instruments for assay and impurity determination (e.g., HPLC-UV with a stability-indicating method)

Procedure:

  • Stability-Indicating Method:

    • Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate 8-methylquinoline from its potential degradation products and quantify them.

    • Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be conducted to demonstrate the method's specificity.

  • Sample Preparation and Storage:

    • Place known quantities of 8-methylquinoline into clean, inert, sealed containers.

    • Place the samples into stability chambers under the desired long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.

    • For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.

  • Testing Schedule:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 1, 3, and 6 months for accelerated testing), remove samples from the stability chambers.

  • Analysis:

    • Analyze the samples for the following parameters:

      • Appearance (e.g., color change)

      • Assay of 8-methylquinoline

      • Levels of known and unknown degradation products

    • The stability-indicating method should be used for these analyses.

  • Data Evaluation:

    • Evaluate the data for any trends in the degradation of 8-methylquinoline or the formation of impurities over time.

    • The results from accelerated testing can be used to predict the long-term stability of the compound.

Representative Microbial Degradation Pathway

While specific signaling pathways in the context of drug development involving 8-methylquinoline are not well-documented, its environmental fate through microbial degradation is a relevant logical pathway. The following diagram illustrates a generalized aerobic degradation pathway for a quinoline structure, which is applicable to 8-methylquinoline. The initial step often involves hydroxylation.

Microbial_Degradation_of_Quinoline cluster_pathway Representative Aerobic Microbial Degradation Pathway Quinoline 8-Methylquinoline Intermediate1 Hydroxylated Intermediate (e.g., 8-Methyl-2-hydroxyquinoline) Quinoline->Intermediate1 Hydroxylation (Microbial Enzymes) Intermediate2 Ring-opened Intermediates Intermediate1->Intermediate2 Ring Cleavage CentralMetabolism Central Metabolism (e.g., TCA Cycle) Intermediate2->CentralMetabolism Further Degradation

A generalized aerobic microbial degradation pathway for 8-methylquinoline.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of 8-methylquinoline. The data indicates that it is sparingly soluble in water but soluble in common organic solvents like chloroform and methanol. It is also known to be sensitive to light and reactive with strong oxidizing agents and acids.

A significant finding of this review is the lack of comprehensive quantitative data for both solubility and stability. For researchers and drug development professionals, this highlights the necessity of performing detailed experimental evaluations of these properties in the context of their specific applications. The generalized protocols provided in this guide offer a robust starting point for such investigations. The representative microbial degradation pathway provides insight into the environmental fate of this compound. Further research to generate more extensive and quantitative solubility and stability data would be highly valuable to the scientific community.

References

Foundational

An In-depth Technical Guide to the Thermochemical Properties of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermochemical properties of 8-methylquinoline. The information is compiled from peer-reviewed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 8-methylquinoline. The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on experimental data and methodologies. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate and detailed thermochemical data for this compound.

Core Thermochemical Properties

8-Methylquinoline (C₁₀H₉N) is a heterocyclic aromatic compound with a molecular weight of 143.19 g/mol .[1] Its thermochemical properties are crucial for understanding its behavior in various chemical processes, including reaction kinetics, phase transitions, and formulation development. The following tables summarize the key quantitative thermochemical data for 8-methylquinoline.

Table 1: Physical and Thermochemical Properties of 8-Methylquinoline
PropertyValueReference
Molecular FormulaC₁₀H₉N[2]
Molecular Weight143.1852 g/mol [2]
Melting Point-80 °C[3]
Boiling Point143 °C at 34 mmHg[3]
478 °F at 751 mmHg[4]
Density1.052 g/mL at 25 °C[3]
Refractive Indexn20/D 1.614[3]
Flash Point221 °F (105 °C) - closed cup[3]
Table 2: Enthalpy Data for 8-Methylquinoline
EnthalpyValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K)10.73Combustion Calorimetry[2]
Enthalpy of Fusion10.73 (at 246.9 K)Adiabatic Calorimetry, DSC[2]
Enthalpy of Vaporization57.3 ± 0.6Ebulliometry[5]
Table 3: Vapor Pressure of 8-Methylquinoline
Temperature (°F)Temperature (°C)Pressure (mmHg)Reference
7523.95.9[4]
11143.98.0[4]
14965.012.6[4]

Experimental Protocols

The thermochemical data presented in this guide were determined using a combination of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is a standard method for determining the heat of combustion of a substance. From this, the standard enthalpy of formation can be calculated.

Objective: To determine the standard molar energy of combustion of 8-methylquinoline.

Methodology:

  • Sample Preparation: A precisely weighed sample of 8-methylquinoline (approximately 0.5 to 1 g) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".[6] A fuse wire of known length is positioned to be in contact with the sample.[6]

  • Bomb Assembly and Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[7]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.[8]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire.[9] The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[9]

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[8]

Adiabatic Heat Capacity Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This technique is crucial for determining entropies and enthalpy changes over a range of temperatures.

Objective: To measure the heat capacity of 8-methylquinoline in its condensed phase.

Methodology:

  • Calorimeter Design: The sample is contained within a calorimeter vessel that is surrounded by an adiabatic shield.[10] The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.[10]

  • Sample Loading: A known mass of 8-methylquinoline is loaded into the calorimeter vessel.

  • Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.[10] The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

  • Data Calculation: The heat capacity at a given temperature is calculated from the amount of energy supplied and the corresponding temperature increase. Measurements are made in a series of small temperature increments over the desired temperature range.

Comparative Ebulliometry and Inclined-Piston Gauge Manometry

These methods are employed to determine the vapor pressure of a liquid as a function of temperature.

Objective: To measure the vapor pressure of 8-methylquinoline at various temperatures.

Methodology for Comparative Ebulliometry:

  • Apparatus: A twin ebulliometer setup is used, with one ebulliometer containing the sample (8-methylquinoline) and the other containing a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[11] Both ebulliometers are connected to a common pressure manifold.[11]

  • Procedure: The sample and the reference substance are heated to their boiling points under a controlled, common pressure. The boiling temperatures of both substances are measured simultaneously with high-precision thermometers.

  • Vapor Pressure Determination: By knowing the boiling temperature of the reference substance, its vapor pressure can be determined from its known properties. Since the system is at a common pressure, this is also the vapor pressure of the 8-methylquinoline at its measured boiling temperature. The experiment is repeated at different pressures to obtain a set of vapor pressure versus temperature data.

Methodology for Inclined-Piston Gauge Manometry:

  • Apparatus: An inclined manometer is a device used for measuring small pressure differences with high accuracy.[12]

  • Procedure: The pressure exerted by the vapor of 8-methylquinoline at a controlled temperature is balanced against a known pressure, and the difference is measured by the displacement of a fluid in an inclined tube. The inclination of the tube amplifies the displacement, allowing for more precise readings of small pressure changes.[13]

Visualizations

The following diagrams illustrate the experimental workflow for determining the thermochemical properties of 8-methylquinoline and the logical relationship between these properties.

Experimental_Workflow cluster_sample Sample Preparation cluster_combustion Combustion Calorimetry cluster_heat_capacity Adiabatic Calorimetry cluster_vapor_pressure Vapor Pressure Measurement cluster_data_analysis Data Analysis and Derived Properties Sample 8-Methylquinoline Sample Purity Purity Analysis (e.g., GC) Sample->Purity Bomb Oxygen Bomb Calorimeter Adiabatic Adiabatic Calorimeter Ebulliometer Comparative Ebulliometer Combustion Combustion Experiment Bomb->Combustion Energy Measure Energy of Combustion Combustion->Energy Enthalpy_Formation Standard Enthalpy of Formation Energy->Enthalpy_Formation HC_Measurement Measure Heat Capacity vs. Temp Adiabatic->HC_Measurement Entropy Standard Entropy HC_Measurement->Entropy VP_Measurement Measure Vapor Pressure vs. Temp Ebulliometer->VP_Measurement Manometer Inclined-Piston Manometer Manometer->VP_Measurement Enthalpy_Vaporization Enthalpy of Vaporization VP_Measurement->Enthalpy_Vaporization Gibbs Gibbs Free Energy Enthalpy_Formation->Gibbs Entropy->Gibbs

Caption: Experimental workflow for determining thermochemical properties.

Thermochemical_Relationships H_comb Enthalpy of Combustion (Experimental) H_form Standard Enthalpy of Formation (ΔHf°) H_comb->H_form Hess's Law Cp Heat Capacity (Cp) (Experimental) S Standard Entropy (S°) Cp->S Integration from T=0 VP Vapor Pressure (P) (Experimental) H_vap Enthalpy of Vaporization (ΔHvap) VP->H_vap Clausius-Clapeyron Eq. G_form Gibbs Free Energy of Formation (ΔGf°) H_form->G_form S->G_form ΔGf° = ΔHf° - TΔSf° Thermodynamic_Potential Thermodynamic Potential & Stability H_vap->Thermodynamic_Potential G_form->Thermodynamic_Potential

Caption: Relationship between key thermochemical properties.

Conclusion

This technical guide has provided a detailed summary of the essential thermochemical properties of 8-methylquinoline, supported by experimental methodologies and data presented in a clear and accessible format. The information contained herein is vital for accurate modeling and prediction of the behavior of 8-methylquinoline in various scientific and industrial applications. The provided diagrams offer a visual representation of the experimental processes and the interconnectedness of the thermochemical parameters, further aiding in the comprehension and application of this critical data.

References

Exploratory

Quantum Chemical Blueprint of 8-Methylquinoline: A Technical Guide for Researchers

An In-depth Analysis of the Molecular and Electronic Structure of a Key Quinoline Derivative This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 8-Methylquinoline, a s...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Molecular and Electronic Structure of a Key Quinoline Derivative

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 8-Methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, vibrational, and electronic properties through computational methods. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for the cited computational studies.

Introduction

8-Methylquinoline, a derivative of quinoline, is a molecule of considerable interest due to its presence in various biologically active compounds.[1] Understanding its fundamental molecular and electronic properties is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level. This guide summarizes the key findings from computational studies on 8-Methylquinoline, focusing on its optimized geometry, vibrational landscape, and electronic characteristics.

Computational Methodology

The data presented in this guide is primarily based on Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.

Experimental Protocols

The typical computational protocol for a molecule like 8-Methylquinoline involves the following steps:

  • Molecular Structure Input: The initial 3D structure of 8-Methylquinoline is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its most stable energetic conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A common and effective method for this is the B3LYP functional combined with the 6-31G(d) basis set. This level of theory has been shown to provide results that are in good agreement with experimental values for similar molecules.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Following successful optimization and frequency analysis, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

The following diagram illustrates the general workflow for the quantum chemical analysis of an aromatic heterocycle like 8-Methylquinoline.

G Computational Chemistry Workflow for 8-Methylquinoline cluster_0 Input Preparation cluster_1 Quantum Chemical Calculation cluster_2 Analysis & Interpretation A Construct Initial 3D Structure of 8-Methylquinoline B Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, etc.) B->D E Verify Optimized Structure (No Imaginary Frequencies) C->E Check for Imaginary Frequencies F Analyze Vibrational Modes & Spectra C->F G Evaluate Electronic Properties & Reactivity D->G

A high-level workflow for quantum chemical calculations.

Results and Discussion

The following sections present the quantitative data obtained from quantum chemical calculations on 8-Methylquinoline.

Optimized Molecular Geometry

The geometry of 8-Methylquinoline was optimized using the B3LYP/6-31G(d) level of theory.[2] The resulting optimized bond lengths and bond angles are presented in Tables 1 and 2, respectively. The numbering of the atoms corresponds to the standard IUPAC nomenclature for quinoline. The calculations show that the quinoline ring is nearly planar, with slight distortions due to the presence of the methyl group.

Table 1: Calculated Optimized Bond Lengths (Å) for 8-Methylquinoline.

BondBond Length (Å)
N1-C21.316
C2-C31.421
C3-C41.365
C4-C101.419
C10-N11.375
C10-C51.423
C5-C61.368
C6-C71.413
C7-C81.381
C8-C91.411
C9-C101.423
C8-C111.512

Table 2: Calculated Optimized Bond Angles (°) for 8-Methylquinoline.

AngleBond Angle (°)
C10-N1-C2117.8
N1-C2-C3123.5
C2-C3-C4119.2
C3-C4-C10119.8
C4-C10-N1119.7
N1-C10-C9120.3
C4-C10-C5119.9
C10-C5-C6120.7
C5-C6-C7120.2
C6-C7-C8119.1
C7-C8-C9120.6
C8-C9-C10119.4
C7-C8-C11120.1
C9-C8-C11119.3
Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared and Raman spectra. The calculated vibrational frequencies for 8-Methylquinoline, obtained at the B3LYP/6-31G(d) level of theory, are summarized in Table 3. The assignments are based on the potential energy distribution (PED) analysis. It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 8-Methylquinoline.

Frequency (cm⁻¹)Assignment
3065C-H stretch (aromatic)
2925C-H stretch (methyl, asymmetric)
2860C-H stretch (methyl, symmetric)
1620C=C stretch (aromatic)
1585C=N stretch (aromatic)
1460CH₃ deformation
1380C-C stretch (ring)
825C-H out-of-plane bend
780Ring deformation
Electronic Properties

The electronic properties of 8-Methylquinoline, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The energies of these orbitals and the resulting energy gap are presented in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[3]

Table 4: Calculated Electronic Properties of 8-Methylquinoline.

PropertyValue
HOMO Energy-5.98 eV
LUMO Energy-0.85 eV
HOMO-LUMO Energy Gap5.13 eV

The HOMO is primarily localized on the quinoline ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic system, suggesting that it can act as an electron acceptor in chemical reactions.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations for 8-Methylquinoline. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer valuable insights into the fundamental characteristics of this important molecule. The detailed methodology and the computational workflow diagram serve as a practical reference for researchers planning similar computational studies. The theoretical data summarized herein can aid in the interpretation of experimental results and guide the future design of 8-Methylquinoline derivatives with tailored biological activities and material properties. Further experimental validation of these computational predictions is encouraged to provide a more complete understanding of this versatile heterocyclic compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Methylquinoline via the Skraup Reaction

Audience: Researchers, scientists, and drug development professionals. Introduction The Skraup synthesis is a classic and effective chemical reaction for the preparation of quinolines.[1][2] This method involves the reac...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Skraup synthesis is a classic and effective chemical reaction for the preparation of quinolines.[1][2] This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] 8-Methylquinoline, a key derivative, serves as a valuable intermediate in the synthesis of various compounds, including agricultural chemicals and pharmaceuticals.[3][4] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules.[4][5] This document provides a detailed protocol for the synthesis of 8-methylquinoline using o-toluidine as the aromatic amine precursor.

Reaction Mechanism

The Skraup synthesis of 8-methylquinoline from o-toluidine proceeds through a series of well-defined steps. The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[6] This is followed by a Michael addition of the o-toluidine to the acrolein. The resulting β-anilinopropionaldehyde derivative then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent is used to aromatize the dihydroquinoline to the stable 8-methylquinoline product.[7]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-(2-methylanilino)propionaldehyde) Acrolein->Michael_Adduct Michael Addition oToluidine o-Toluidine oToluidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Ring Closure (Intramolecular Electrophilic Addition) Dihydroquinoline 1,2-Dihydro-8-methylquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration (-H₂O) Methylquinoline 8-Methylquinoline Dihydroquinoline->Methylquinoline Oxidation Experimental_Workflow Start Start: Mixing Reactants (o-Toluidine, Glycerol, H₂SO₄, Oxidizing Agent, FeSO₄) Heating Heating and Reflux Start->Heating Workup Work-up: Steam Distillation (Remove excess oxidizing agent) Heating->Workup Neutralization Neutralization with NaOH Workup->Neutralization Isolation Isolation by Steam Distillation Neutralization->Isolation Extraction Extraction with Toluene Isolation->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification by Vacuum Distillation Drying->Purification Final_Product Final Product: Pure 8-Methylquinoline Purification->Final_Product

References

Application

Application Notes and Protocols: 8-Methylquinoline as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylquinoline is a heterocyclic aromatic compound that serves as a versatile N-donor ligand in coordination chemistry. The presence of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinoline is a heterocyclic aromatic compound that serves as a versatile N-donor ligand in coordination chemistry. The presence of the methyl group at the 8-position introduces steric and electronic modifications to the quinoline scaffold, influencing the geometry, stability, and reactivity of its metal complexes. The nitrogen atom of the quinoline ring, in proximity to the C-H bonds of the methyl group, makes 8-methylquinoline an ideal ligand for studies in C-H bond activation and functionalization.[1] Its coordination complexes with various transition metals have shown significant potential in catalysis, materials science, and bioinorganic chemistry.

These application notes provide an overview of the coordination chemistry of 8-methylquinoline, with a focus on its applications in catalysis and as a building block for functional metal complexes. Detailed protocols for the synthesis of 8-methylquinoline, its metal complexes, and representative catalytic applications are provided.

Primary Applications

The coordination complexes of 8-methylquinoline are primarily explored in the following areas:

  • Homogeneous Catalysis: The nitrogen atom of the 8-methylquinoline ligand can act as a directing group, enabling transition metals to catalyze specific organic transformations. Complexes of palladium, rhodium, and cobalt have been extensively studied for C-H activation and subsequent functionalization of the 8-methyl group.[2][3]

  • Materials Science: Metal complexes of quinoline derivatives are known for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific electronic properties of 8-methylquinoline complexes can be tuned by the choice of the metal center.

  • Bioinorganic Chemistry and Drug Development: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. Metal coordination can enhance these activities.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for 8-methylquinoline and its coordination complexes.

Table 1: Physicochemical Properties of 8-Methylquinoline

PropertyValueReference(s)
Molecular FormulaC₁₀H₉N[5]
Molecular Weight143.19 g/mol [5]
AppearanceClear yellow liquid[6]
Boiling Point143 °C at 34 mmHg[6]
Melting Point-80 °C[6]
Density1.052 g/mL at 25 °C[6]

Table 2: Stability Constants of Metal Complexes with 8-Mercaptoquinoline Derivatives

Metal IonLigandLog β₂Reference(s)
Zn(II)8-mercaptoquinoline18.5[7]
Cd(II)8-mercaptoquinoline20.9[7]
Pb(II)8-mercaptoquinoline21.6[7]
Ni(II)8-mercaptoquinoline22.3[7]
Bi(III)8-mercaptoquinoline32.4 (Log β₃)[7]
Ag(I)8-mercaptoquinoline25.1[7]

Table 3: Selected Bond Lengths and Angles for a [TpPh,MeZn(MBI)] Complex (a structural analogue)

Note: Specific crystallographic data for a simple 8-methylquinoline complex was not found. The data below is for a zinc complex with a metal-binding isostere of 8-hydroxyquinoline and is provided for comparative purposes.

ParameterValueReference(s)
Zn-O Bond Length~2.0 Å[8]
Zn-N Bond LengthVaries (0.2 Å longer than in 8-HQ complex for some isosteres)[8]
Ligand Angle 'a'~116° (for 8-HQ)[8]

Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinoline

This protocol is based on a general procedure for the preparation of quinolines.[9]

Materials:

  • Aniline (2 mmol)

  • 1,3-Propanediol (8 mmol)

  • Carbon tetrachloride (4 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.02 mmol)

  • Argon gas

  • Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Methylene chloride

  • Ampule and pressure reactor

Procedure:

  • Charge a glass ampule with FeCl₃·6H₂O (0.02 mmol), aniline (2 mmol), carbon tetrachloride (4 mmol), and 1,3-propanediol (8 mmol) under an argon atmosphere.

  • Seal the ampule and place it inside a pressure reactor.

  • Heat the reactor to 150°C for 8 hours with continuous stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully open the ampule.

  • Pour the reaction mixture into hydrochloric acid.

  • Separate the aqueous layer, neutralize it with a 10% sodium hydroxide solution, and extract the product with methylene chloride.

  • Filter the organic layer, remove the solvent by distillation, and purify the residue by vacuum distillation.

Protocol 2: Synthesis of a Transition Metal Complex of a Methyl-Substituted 8-Hydroxyquinoline

This protocol describes the synthesis of an oxovanadium(IV) complex with a methyl-substituted 8-hydroxyquinoline.[10]

Materials:

  • Bis(acetylacetonato)oxovanadium(IV) [VO(acac)₂] (1 mmol)

  • 2,6-dimethyl-8-hydroxyquinoline (2 mmol)

  • Toluene (30 mL)

  • Acetonitrile

  • Chloroform

Procedure:

  • Suspend VO(acac)₂ (1 mmol, 0.26 g) and 2,6-dimethyl-8-hydroxyquinoline (2 mmol, 0.35 g) in toluene (30 mL).

  • Reflux the resulting solution for 2 hours in open air.

  • Allow the solution to stand for several days to allow for the formation of a crystalline solid.

  • Collect the crystalline solid of the vanadium(IV) complex by filtration.

  • Recrystallize the product from an acetonitrile/chloroform mixture (1:1 v/v) to obtain crystals suitable for X-ray analysis.

Protocol 3: Catalytic Aerobic Oxidation of 8-Methylquinoline

This protocol outlines a general procedure for the palladium-catalyzed aerobic oxidation of 8-methylquinolines.[11]

Materials:

  • 8-Methylquinoline derivative (substrate)

  • Pd(II) catalyst (e.g., derived from 2,6-pyridinedicarboxylic acid)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

  • Oxygen (or air)

Procedure:

  • In a suitable reaction vessel, dissolve the 8-methylquinoline substrate and the Pd(II) catalyst in a mixture of acetic acid and acetic anhydride.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) under an atmosphere of oxygen or air.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).

  • Upon completion, cool the reaction mixture and isolate the product (typically 8-quinolylmethyl acetate) using standard workup and purification procedures.

Protocol 4: Antimicrobial Susceptibility Testing

This protocol provides a general workflow for testing the antimicrobial activity of 8-methylquinoline complexes using the agar diffusion method.[4][12]

Materials:

  • Synthesized metal complex of 8-methylquinoline

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton (MH) broth

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Agar plates

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound by dissolving it in DMSO.

  • Prepare a uniform lawn of the microbial culture on an agar plate using a sterile swab.

  • Impregnate sterile paper discs with a known concentration of the test compound solution.

  • Place the discs on the surface of the agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Visualizations

C-H Activation and Functionalization Pathway

The following diagram illustrates a generalized pathway for the transition metal-catalyzed C-H activation and functionalization of 8-methylquinoline.

CH_Activation Substrate 8-Methylquinoline + M(L)n Coordination Coordination Complex Substrate->Coordination Coordination CH_Activation C-H Activation (Cyclometalation) Coordination->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Functionalization Functionalization (e.g., with Alkyne) Metallacycle->Functionalization Intermediate2 Functionalized Intermediate Functionalization->Intermediate2 Reductive_Elimination Reductive Elimination / Protonolysis Intermediate2->Reductive_Elimination Product Functionalized 8-Methylquinoline Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Substrate

Caption: Generalized pathway for C-H activation of 8-methylquinoline.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the typical experimental workflow from ligand synthesis to the characterization of its metal complexes.

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Glycerol) Ligand_Synth Synthesis of 8-Methylquinoline Start->Ligand_Synth Purification1 Purification (e.g., Distillation) Ligand_Synth->Purification1 Ligand Pure 8-Methylquinoline Purification1->Ligand Complex_Synth Synthesis of Coordination Complex Ligand->Complex_Synth Metal_Salt Transition Metal Salt (e.g., PdCl₂, RuCl₃) Metal_Salt->Complex_Synth Purification2 Purification (e.g., Recrystallization) Complex_Synth->Purification2 Complex Pure Metal Complex Purification2->Complex Characterization Characterization Complex->Characterization Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Characterization->Spectroscopy Analysis Elemental Analysis Characterization->Analysis Xray X-ray Crystallography Characterization->Xray

Caption: Workflow for synthesis and characterization of complexes.

Logical Relationship for Antimicrobial Screening

This diagram shows the logical steps involved in screening the antimicrobial activity of the synthesized complexes.

Antimicrobial_Screening Start Synthesized 8-Methylquinoline Complex Preparation Prepare Stock Solution (in DMSO) Start->Preparation Assay_Setup Agar Diffusion Assay Setup Preparation->Assay_Setup Microbial_Cultures Select Microbial Strains (Bacteria, Fungi) Microbial_Cultures->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Measure Zones of Inhibition Incubation->Data_Collection Analysis Data Analysis and Comparison to Controls Data_Collection->Analysis Conclusion Determine Antimicrobial Activity Analysis->Conclusion

Caption: Logical workflow for antimicrobial screening.

References

Method

Application Notes and Protocols for Palladium-Catalyzed C-H Activation of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-H functionalization of 8-methylquinoline. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-H functionalization of 8-methylquinoline. This pivotal reaction class opens avenues for the synthesis of novel quinoline derivatives with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the ability to selectively functionalize the C(sp³)–H bonds of the 8-methyl group provides a powerful tool for generating new chemical entities.[1][2]

Introduction

The direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy in modern organic synthesis.[3] Among the various C-H activation methods, palladium-catalyzed reactions have shown remarkable versatility and functional group tolerance.[4] The 8-methylquinoline scaffold is an ideal substrate for directed C(sp³)–H activation, as the nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of a stable cyclometalated palladium intermediate.[5][6] This directed activation enables the selective introduction of various functional groups at the methyl position, leading to a diverse array of substituted quinolines. These functionalized quinolines are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][7]

General Reaction Mechanism

The palladium-catalyzed C-H activation of 8-methylquinoline typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle can be broadly described by the following key steps:

  • Coordination: The palladium catalyst coordinates to the nitrogen atom of the quinoline ring.

  • C-H Activation: The coordinated palladium center facilitates the cleavage of a C-H bond of the 8-methyl group, forming a five-membered palladacycle intermediate. This is often the rate-determining step.

  • Oxidative Addition/Reductive Elimination or Further Reaction: The palladacycle can then undergo various transformations depending on the coupling partner, such as oxidative addition with a subsequent reductive elimination, or insertion of an unsaturated partner.

  • Catalyst Regeneration: The active palladium catalyst is regenerated, completing the catalytic cycle.

G cluster_cycle Catalytic Cycle Start Pd(II) Catalyst + 8-Methylquinoline Coordination Coordination to Quinoline-N Start->Coordination C-H_Activation C(sp³)-H Activation (CMD Pathway) Coordination->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Reaction Reaction with Coupling Partner Palladacycle->Reaction Product_Formation Reductive Elimination/ Product Release Reaction->Product_Formation Product_Formation->Start Regenerates Catalyst Product Functionalized 8-Methylquinoline Product_Formation->Product

Caption: General catalytic cycle for Pd-catalyzed C-H activation of 8-methylquinoline.

Application Note 1: Palladium-Catalyzed C(sp³)–H Acetoxylation

Objective: To provide a protocol for the direct acetoxylation of the 8-methyl group of quinolines, yielding valuable 8-(acetoxymethyl)quinoline derivatives. These products can serve as versatile intermediates for further synthetic transformations.

Background: Palladium-catalyzed acetoxylation of C(sp³)–H bonds offers a direct route to introduce an oxygen functionality.[8][9] This transformation typically employs an oxidant, such as PhI(OAc)₂, to facilitate the C-O bond formation from the palladacycle intermediate.[10]

Experimental Protocol:

Materials:

  • 8-Methylquinoline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetic acid (AcOH)

  • Anhydrous solvent (e.g., DCE or HFIP/DME/Ac₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure: [10]

  • To a flame-dried reaction vessel, add the 8-methylquinoline derivative (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (2.0-3.0 equiv.).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(acetoxymethyl)quinoline derivative.

Quantitative Data Summary:
Entry8-Methylquinoline DerivativeCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
18-MethylquinolinePd(OAc)₂ (10)PhI(OAc)₂ (2.0)AcOH1001285
26-Chloro-8-methylquinolinePd(OAc)₂ (10)PhI(OAc)₂ (2.0)DCE1202478
36-Methoxy-8-methylquinolinePd(OAc)₂ (5)PhI(OAc)₂ (2.5)AcOH1001692
48-Methyl-3-phenylquinolinePd(OAc)₂ (10)PhI(OAc)₂ (2.0)DCE1202465

Application Note 2: Palladium-Catalyzed C(sp³)–H Alkylation with Aziridines

Objective: To detail a method for the synthesis of functionalized γ-quinolinylpropylamines through the palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines with aziridines.[11][12] This reaction proceeds via a sequential C–H and C–N bond activation process.[11]

Background: The use of strained rings like aziridines as alkylating agents in C-H activation is an attractive strategy for constructing carbon-carbon and carbon-nitrogen bonds in a single step.[5] The ring-opening of the aziridine is driven by the relief of ring strain.

Experimental Protocol:

Materials:

  • 8-Methylquinoline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Tosylaziridine or other activated aziridines

  • Additive (e.g., Ag₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure: [5][11]

  • In a sealed tube, combine the 8-methylquinoline derivative (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), the aziridine (1.2-1.5 equiv.), and the additive (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-130 °C) for the indicated time (typically 12-36 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired γ-quinolinylpropylamine product.

Quantitative Data Summary:
Entry8-Methylquinoline DerivativeAziridineCatalyst (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
18-MethylquinolineN-TosylaziridinePd(OAc)₂ (10)Ag₂CO₃ (2.0)Toluene1102482
23-Phenyl-8-methylquinolineN-TosylaziridinePd(OAc)₂ (10)Ag₂CO₃ (2.0)Toluene1102473[5]
34-Hydroxy-8-methylquinolineN-TosylaziridinePd(OAc)₂ (10)Ag₂CO₃ (2.0)Toluene1102478[5]
48-MethylquinolineN-BenzoylaziridinePd(OAc)₂ (10)K₂CO₃ (2.0)Dioxane1303668

Application Note 3: Palladium-Catalyzed C(sp³)–H Nitration

Objective: To provide a protocol for the direct nitration of the 8-methyl group of quinolines using tert-butyl nitrite (t-BuONO) as the nitrating agent.[10][13] The resulting 8-(nitromethyl)quinolines are valuable precursors for the synthesis of amines and other nitrogen-containing compounds.[13]

Background: The introduction of a nitro group is a fundamental transformation in organic synthesis. Palladium-catalyzed C-H nitration provides a direct method to achieve this, avoiding harsh acidic conditions typically associated with traditional nitration methods.[14][15]

Experimental Protocol:

Materials:

  • 8-Methylquinoline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl nitrite (t-BuONO)

  • Anhydrous solvent (e.g., DCE or CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure: [13][16]

  • To a reaction tube, add the 8-methylquinoline derivative (1.0 equiv.) and Pd(OAc)₂ (10 mol%).

  • Under an inert atmosphere, add the anhydrous solvent followed by t-BuONO (2.0-3.0 equiv.).

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required duration (typically 12-24 hours).

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 8-(nitromethyl)quinoline product.

Quantitative Data Summary:
Entry8-Methylquinoline DerivativeCatalyst (mol%)Nitrating Agent (equiv.)SolventTemp (°C)Time (h)Yield (%)
18-MethylquinolinePd(OAc)₂ (10)t-BuONO (2.0)DCE801291
25-Bromo-8-methylquinolinePd(OAc)₂ (10)t-BuONO (2.0)DCE801285
36-Fluoro-8-methylquinolinePd(OAc)₂ (10)t-BuONO (3.0)CH₃CN1002475
48-Methyl-2-phenylquinolinePd(OAc)₂ (10)t-BuONO (2.5)DCE801862

Applications in Drug Development

Functionalized quinolines are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Their planar structure allows for intercalation with DNA, and they can interact with various enzyme active sites.[4] The C-H functionalization of 8-methylquinoline provides a direct route to novel analogs of established drugs and to new chemical entities with potentially improved pharmacological profiles.

Many quinoline-based compounds have been investigated as anticancer agents, acting through various mechanisms such as:[1][17]

  • Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases are overexpressed in cancer cells, and quinoline derivatives can act as inhibitors.[17]

  • Topoisomerase Inhibition: By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA damage and apoptosis.[17]

  • Induction of Apoptosis: Functionalized quinolines can trigger programmed cell death through intrinsic and extrinsic pathways.[1]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[1]

G cluster_pathway Anticancer Mechanisms of Functionalized Quinolines Quinolines Functionalized 8-Methylquinolines TKIs Tyrosine Kinase Inhibition Quinolines->TKIs Topo Topoisomerase Inhibition Quinolines->Topo Apoptosis Induction of Apoptosis Quinolines->Apoptosis CellCycle Cell Cycle Arrest Quinolines->CellCycle Proliferation Inhibition of Cancer Cell Proliferation TKIs->Proliferation Topo->Apoptosis Apoptosis->Proliferation CellCycle->Proliferation

Caption: Key anticancer mechanisms of functionalized quinoline derivatives.

The synthetic accessibility of diverse 8-substituted quinolines via palladium-catalyzed C-H activation allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[18]

References

Application

Application of 8-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 8-methylquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methylquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes on the diverse therapeutic applications of 8-methylquinoline derivatives and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

The 8-methylquinoline core can be synthetically modified at various positions to generate derivatives with enhanced potency and target specificity. The methyl group at the 8-position can influence the compound's steric and electronic properties, contributing to its interaction with biological targets. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is often exploited in the design of enzyme inhibitors.

Anticancer Activity

Derivatives of 8-methylquinoline, particularly 8-hydroxyquinolines, have emerged as promising anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

One notable derivative, 8-hydroxy-2-quinolinecarbaldehyde , has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines.[1] Its mechanism of action is believed to involve the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. Furthermore, some quinoline-based compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which regulates cell survival and proliferation.[2][3][4]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. 8-Methylquinoline derivatives have been investigated for their anti-inflammatory properties. For instance, 8-(tosylamino)quinoline has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages.[5] The underlying mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6][7][8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 8-methylquinoline scaffold has served as a template for the design of potent antibacterial and antifungal compounds. 5,7-Dichloro-8-hydroxy-2-methylquinoline has shown significant inhibitory activity against various bacterial species, including Mycobacterium tuberculosis and Staphylococcus aureus.[9][10] The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and to disrupt cell membrane integrity.

Quantitative Data Summary

The following tables summarize the biological activities of representative 8-methylquinoline derivatives.

CompoundCancer Cell LineAssayIC50 (µg/mL)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3BMTS6.25 ± 0.034[1]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS12.5 - 25[1]
CompoundActivityAssayIC50 (µmol/L)Reference
8-(tosylamino)quinolineNO Production SuppressionLPS-activated RAW264.7 cells1 - 5[5]
8-(tosylamino)quinolineTNF-α Production SuppressionLPS-activated RAW264.7 cells1 - 5[5]
8-(tosylamino)quinolinePGE2 Production SuppressionLPS-activated RAW264.7 cells1 - 5[5]
CompoundMicroorganismAssayMIC (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosisBroth Dilution0.1
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)Broth Dilution2.2
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)Broth Dilution1.1

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 8-hydroxy-2-quinolinecarbaldehyde [1]

This protocol describes the oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde.

Materials:

  • 8-hydroxy-2-methylquinoline

  • Selenium dioxide

  • Dioxane

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 8-hydroxy-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents).

  • Add a mixture of dioxane and water (e.g., 100 mL dioxane and 2 mL water).

  • Reflux the mixture for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane) as the eluent.

  • Collect the fractions containing the desired product and concentrate under vacuum to yield 8-hydroxy-2-quinolinecarbaldehyde as a yellow solid.

Protocol 2: Synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline [11]

This protocol details the chlorination of 8-hydroxy-2-methylquinoline (quinaldine).

Materials:

  • 8-hydroxy-2-methylquinoline

  • Chloroform

  • Chlorine gas

  • Iodine

  • Sodium pyrosulphite

  • Ammonia solution

  • Sodium bisulphite solution

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline in chloroform.

  • Add a catalytic amount of iodine (0.5 to 5% by weight of the starting material).

  • Pass an excess of chlorine gas through the solution.

  • After the chlorination is complete, add water to the reaction mixture.

  • Remove the chloroform by distillation.

  • Add a solution of sodium pyrosulphite in water to the reaction mixture.

  • Adjust the pH of the solution to 2 with ammonia.

  • Filter the hot solution to collect the precipitated product.

  • Wash the product with a sodium bisulphite solution and then with water.

  • Dry the purified 5,7-dichloro-8-hydroxy-2-methylquinoline.

Biological Assay Protocols

Protocol 3: MTS Assay for Anticancer Activity [12][13][14]

This protocol outlines the determination of the cytotoxic effects of 8-methylquinoline derivatives on cancer cells using the MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 8-methylquinoline derivative (test compound)

  • 96-well flat-bottom sterile microplates

  • MTS reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and blank control wells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [15][16][17]

This protocol is for determining the MIC of 8-methylquinoline derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 8-methylquinoline derivative (test compound)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Nitric Oxide Production Assay in LPS-Activated Macrophages [18][19][20][21]

This protocol measures the anti-inflammatory effect of 8-methylquinoline derivatives by quantifying nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • 8-methylquinoline derivative (test compound)

  • Griess Reagent System

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compound on NO production.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-Methylquinoline Derivative Quinoline->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by 8-methylquinoline derivatives.

anti_inflammatory_pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Genes Quinoline 8-Methylquinoline Derivative Quinoline->IKK

Caption: Inhibition of the NF-κB signaling pathway by 8-methylquinoline derivatives.

mts_assay_workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Read Absorbance (490 nm) Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTS cell viability assay.

References

Method

Application Notes and Protocols for the Use of 8-Methylquinoline in the Synthesis of Organic Dyes

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of organic dyes using 8-methylquinoline and its derivatives. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of organic dyes using 8-methylquinoline and its derivatives. The focus is on two major classes of dyes: azo dyes and cyanine dyes. This guide includes preparative methods for key precursors, step-by-step synthesis protocols for the dyes, and tabulated quantitative data for easy comparison.

Synthesis of the Precursor: 8-Methylquinoline

A fundamental precursor for certain quinoline-based dyes is 8-methylquinoline itself. It can be synthesized via the Skraup reaction, a classic method for quinoline synthesis.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

The Skraup synthesis is a vigorous reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Reaction: o-Toluidine + Glycerol → 8-Methylquinoline

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (catalyst, optional)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling.

  • Add ferrous sulfate to the mixture.

  • Slowly add o-toluidine to the mixture with constant stirring.

  • Gently heat the mixture. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.

  • Cool the reaction mixture and carefully dilute it with water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the excess sulfuric acid and precipitate the crude product.

  • Extract the 8-methylquinoline from the aqueous layer using an organic solvent.

  • Wash the organic extract with water and then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent by distillation.

  • Purify the crude 8-methylquinoline by vacuum distillation. A yield of up to 90% can be achieved under optimized conditions.[2]

Logical Workflow for Skraup Synthesis:

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_toluidine o-Toluidine mixing Mixing and Heating o_toluidine->mixing glycerol Glycerol glycerol->mixing h2so4 H2SO4 h2so4->mixing oxidant Oxidizing Agent oxidant->mixing reflux Reflux mixing->reflux neutralization Neutralization (NaOH) reflux->neutralization extraction Solvent Extraction neutralization->extraction purification Vacuum Distillation extraction->purification product 8-Methylquinoline purification->product

Caption: Workflow for the Skraup synthesis of 8-methylquinoline.

Synthesis of Azo Dyes from 8-Hydroxyquinoline

8-Hydroxyquinoline, a derivative of quinoline, is a common coupling component in the synthesis of azo dyes. The synthesis involves two main steps: the diazotization of a primary aromatic amine and the subsequent azo coupling with 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 5-(Arylazo)-8-hydroxyquinoline

Reaction: Aryl diazonium salt + 8-Hydroxyquinoline → 5-(Arylazo)-8-hydroxyquinoline

Materials:

  • Aromatic amine (e.g., aniline, p-toluidine, 2-chloroaniline)[3]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 8-Hydroxyquinoline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (0.02 mol) in a mixture of concentrated HCl (9 mL) and water (9 mL) in a beaker.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (0.03 mol) in cold water (20 mL).[3]

  • Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve 8-hydroxyquinoline (0.03 mol) in a 10% NaOH solution (30 mL) and cool it to 0-5 °C in an ice bath.[4]

  • Slowly add the previously prepared cold diazonium salt solution to the 8-hydroxyquinoline solution with vigorous stirring, while maintaining the temperature below 5 °C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional hour.

  • Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it.

  • The crude dye can be recrystallized from a suitable solvent, such as ethanol, to obtain a pure product.[4]

Experimental Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine Aromatic Amine na_nitrite NaNO2 / HCl amine->na_nitrite 0-5 °C diazonium_salt Aryl Diazonium Salt na_nitrite->diazonium_salt coupling Coupling Reaction diazonium_salt->coupling 0-5 °C hq 8-Hydroxyquinoline in NaOH hq->coupling product 5-(Arylazo)-8-hydroxyquinoline Dye coupling->product

Caption: Workflow for the synthesis of 5-(arylazo)-8-hydroxyquinoline dyes.

Quantitative Data for 8-Hydroxyquinoline-Based Azo Dyes
Aromatic AmineProduct NameYield (%)ColorReference
Aniline Derivatives7-substituted-5-(arylazo)-8-hydroxyquinolines75-90Varies (Colored Powder)[5]
2-Amino-6-nitrotoluene5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline83Bright Orange[4]
4-Chloroaniline5-(4-chlorophenylazo)-8-hydroxyquinoline85Dark Brown[4]
p-Phenylene diamine5-((4-aminophenyl)diazenyl)quinolin-8-ol89Black[6]

Spectroscopic Data for Representative Azo Dyes: [4][6][7]

  • FT-IR (cm⁻¹):

    • O-H stretching: ~3200-3400

    • N=N stretching: ~1550-1600

    • C-O stretching: ~1220-1250

  • ¹H-NMR (DMSO-d₆, δ ppm):

    • Aromatic protons: 6.7-9.4

    • OH proton: ~9.2-10.0

Synthesis of Cyanine Dyes from 8-Methylquinoline

Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge.[8] Unsymmetrical cyanine dyes can be synthesized using an N-alkyl-8-methylquinolinium salt as one of the heterocyclic components. The synthesis typically proceeds through a hemicyanine intermediate.[8]

Experimental Protocol: Synthesis of an Unsymmetrical Trimethine Cyanine Dye

This protocol is an adaptation of general methods for unsymmetrical cyanine dye synthesis.[8]

Reaction: N-Alkyl-8-methylquinolinium salt + Hemicyanine intermediate → Unsymmetrical Trimethine Cyanine Dye

Materials:

  • 8-Methylquinoline

  • Alkylating agent (e.g., ethyl iodide, methyl p-toluenesulfonate)

  • N,N'-Diphenylformamidine or Triethyl orthoformate

  • Another N-alkylated heterocycle with an active methyl group (e.g., N-ethyl-picolinium iodide)

  • Base (e.g., triethylamine or piperidine)

  • Solvent (e.g., ethanol, pyridine)

Procedure:

Step 1: Quaternization of 8-Methylquinoline

  • Dissolve 8-methylquinoline in a suitable solvent like acetonitrile or ethanol.

  • Add an excess of the alkylating agent (e.g., ethyl iodide).

  • Heat the mixture to reflux for several hours until the quaternization is complete.

  • Cool the reaction mixture to room temperature. The N-alkyl-8-methylquinolinium salt will precipitate.

  • Filter the salt, wash it with a cold solvent, and dry it.

Step 2: Synthesis of the Hemicyanine Intermediate

  • React the N-alkyl-8-methylquinolinium salt with a methine source like N,N'-diphenylformamidine in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride).

  • Heat the mixture to form the hemicyanine intermediate. This intermediate is often used in the next step without further purification.

Step 3: Formation of the Unsymmetrical Cyanine Dye

  • Dissolve the hemicyanine intermediate and the second N-alkylated heterocycle (e.g., N-ethyl-picolinium iodide) in a solvent like ethanol or pyridine.

  • Add a basic catalyst, such as piperidine or triethylamine.

  • Heat the mixture to reflux for several hours. The color of the solution will change as the cyanine dye is formed.

  • Cool the reaction mixture. The unsymmetrical cyanine dye will precipitate.

  • Filter the dye, wash it with a cold solvent, and recrystallize it from a suitable solvent system to obtain the pure product.

Cyanine_Dye_Synthesis cluster_quaternization Step 1: Quaternization cluster_hemicyanine Step 2: Hemicyanine Formation cluster_condensation Step 3: Condensation methylquinoline 8-Methylquinoline alkyl_halide Alkyl Halide methylquinoline->alkyl_halide Reflux quinolinium_salt N-Alkyl-8-methylquinolinium Salt alkyl_halide->quinolinium_salt methine_source Methine Source quinolinium_salt->methine_source Base, Heat hemicyanine Hemicyanine Intermediate methine_source->hemicyanine condensation Condensation hemicyanine->condensation Base, Reflux heterocycle Second N-Alkyl Heterocycle heterocycle->condensation product Unsymmetrical Cyanine Dye condensation->product

References

Application

Application Notes and Protocols for Antimicrobial Activity Screening of 8-Methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the screening of 8-methylquinoline derivatives for their antimicrobial properties. This document o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening of 8-methylquinoline derivatives for their antimicrobial properties. This document outlines the synthesis of these compounds, detailed protocols for determining their minimum inhibitory concentrations (MICs), and presents quantitative data from recent studies. Additionally, it includes visualizations of experimental workflows and a proposed mechanism of action to facilitate a deeper understanding of the subject.

Introduction

Quinoline and its derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 8-methylquinoline scaffold, in particular, serves as a crucial starting point for the development of novel therapeutic agents. Modifications to this core structure have led to the discovery of compounds with significant potency against various pathogenic microorganisms. This document serves as a practical guide for researchers engaged in the discovery and development of new antimicrobial agents based on the 8-methylquinoline framework.

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of 8-methylquinoline and its derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various quinoline derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of 8-Hydroxy-2-Methylquinoline Derivatives

CompoundM. tuberculosis (µM)M. smegmatis (µM)MSSA* (µM)MRSA** (µM)
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)0.1[1][2]1.56[1][2]2.2[1][2]1.1[1][2]
5,7-dibromo-2-methylquinolin-8-ol---6.25 (µg/mL)[3]

*MSSA: Methicillin-sensitive Staphylococcus aureus **MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: General Antibacterial Activity of Novel Quinoline Derivatives

Compound SeriesBacillus cereus (µg/mL)Staphylococcus sp. (µg/mL)Pseudomonas sp. (µg/mL)Escherichia coli (µg/mL)
Novel Quinoline Derivatives3.12 - 503.12 - 503.12 - 503.12 - 50

Table 3: Antifungal Activity of Quinoline-Thiazole Derivatives

CompoundC. albicans ATCC 24433 (µg/mL)C. glabrata ATCC 90030 (µg/mL)
Compound 4d, 4i, 4k, 4l, 4m1.95[4]1.95[4]
Compound 4b, 4e, 4f-<0.06[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives

This protocol describes a general method for the synthesis of 8-hydroxyquinoline derivatives via esterification, which can be adapted for 8-methylquinoline precursors.[5]

Materials:

  • 5-Hydroxymethyl-8-quinolinol (or a corresponding 8-methylquinoline derivative)

  • Para-substituted benzoic acid

  • Absolute Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 5-hydroxymethyl-8-quinolinol (0.01 mol) and a para-substituted benzoic acid (0.01 mol) in 50 mL of absolute THF.

  • Add a catalytic amount of concentrated HCl to the solution.

  • Reflux the reaction mixture under magnetic stirring for 10 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Broth Microdilution Susceptibility Test

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (8-methylquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 8-Methylquinoline_Precursor 8-Methylquinoline_Precursor Esterification Esterification 8-Methylquinoline_Precursor->Esterification Substituted_Benzoic_Acid Substituted_Benzoic_Acid Substituted_Benzoic_Acid->Esterification Extraction Extraction Esterification->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography 8-Methylquinoline_Derivative 8-Methylquinoline_Derivative Column_Chromatography->8-Methylquinoline_Derivative

Caption: General workflow for the synthesis of 8-methylquinoline derivatives.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of 8-Methylquinoline Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution susceptibility test.

Proposed Mechanism of Action

Some quinoline derivatives are known to inhibit peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.[9][10]

PDF_Inhibition_Pathway cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF deformylation Mature_Protein Mature, Functional Protein PDF->Mature_Protein 8-MQ_Derivative 8-Methylquinoline Derivative Inhibition 8-MQ_Derivative->Inhibition Inhibition->PDF

Caption: Inhibition of Peptide Deformylase (PDF) by 8-methylquinoline derivatives.

Conclusion

The 8-methylquinoline scaffold presents a promising avenue for the development of novel antimicrobial agents. The protocols and data provided herein offer a foundational framework for the synthesis and evaluation of new derivatives. Further research, including structure-activity relationship (SAR) studies and investigations into their mechanisms of action, will be crucial in optimizing the therapeutic potential of this class of compounds. The versatility of the quinoline ring system, coupled with the potential for diverse chemical modifications, ensures that 8-methylquinoline derivatives will remain an important area of focus in the ongoing search for effective treatments for infectious diseases.

References

Method

Application Notes and Protocols for the Quantification of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of validated analytical methodologies for the precise quantification of 8-Methylquinoline. The prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methodologies for the precise quantification of 8-Methylquinoline. The protocols detailed below encompass High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Fluorescence Spectroscopy, catering to a variety of analytical needs, from routine quality control to trace-level analysis in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is highly suitable for the routine quantification of 8-Methylquinoline in bulk drug substances, pharmaceutical formulations, and for monitoring reaction kinetics. It offers a balance of speed, sensitivity, and robustness.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • 8-Methylquinoline reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid or Phosphoric acid

  • Deionized water

b. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) in a 60:40 (v/v) ratio. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Methylquinoline reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing 8-Methylquinoline in the mobile phase to obtain a theoretical concentration within the calibration range. For solid dosage forms, an appropriate extraction or dissolution step may be required, followed by filtration through a 0.45 µm syringe filter.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of 8-Methylquinoline against the corresponding concentration of the working standard solutions.

  • Determine the concentration of 8-Methylquinoline in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterTypical Performance for Quinoline Derivatives
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2%

Note: The quantitative data is based on typical performance for structurally similar quinoline derivatives and should be validated for 8-Methylquinoline in your specific matrix.

Workflow for HPLC-UV Analysis of 8-Methylquinoline

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Buffer) D HPLC System Setup (C18 Column, 280 nm) A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Generate Calibration Curve F->G H Quantify 8-Methylquinoline in Sample G->H

Caption: Workflow for the quantification of 8-Methylquinoline by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a highly sensitive and selective method, ideal for the quantification of 8-Methylquinoline at trace levels and for its unequivocal identification in complex matrices such as environmental samples or biological fluids.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)

  • 8-Methylquinoline reference standard

  • Toluene or Dichloromethane (GC grade)

  • Helium (carrier gas)

b. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of 8-Methylquinoline (m/z 143, 142, 115) is recommended for enhanced sensitivity.

c. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 8-Methylquinoline and dissolve in 100 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with toluene to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: For solid samples, ultrasonic extraction with toluene is an effective method. The extract should be filtered through a 0.45 µm PTFE syringe filter before injection.

d. Data Analysis:

  • Create a calibration curve by plotting the peak area of the primary ion (m/z 143) against the concentration of the standards.

  • Quantify 8-Methylquinoline in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (GC-MS)
ParameterTypical Performance for Quinoline Analysis
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 mg/kg (in solid matrix)
Limit of Quantification (LOQ)~0.3 mg/kg (in solid matrix)
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 10%

Note: The quantitative data is based on a method for quinoline and should be validated for 8-Methylquinoline.

Workflow for GC-MS Analysis of 8-Methylquinoline

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions (0.1-10 µg/mL in Toluene) E Inject Standards & Sample A->E B Sample Extraction (Ultrasonication with Toluene) C Filter Extract B->C C->E D GC-MS System Setup (SIM mode: m/z 143, 142, 115) D->E F Acquire Data E->F G Construct Calibration Curve F->G H Quantify 8-Methylquinoline G->H

Caption: Workflow for the quantification of 8-Methylquinoline by GC-MS.

UV-Visible Spectrophotometry

Application: A simple, rapid, and cost-effective method for the quantification of 8-Methylquinoline in simple matrices where high sensitivity is not a primary requirement.

Experimental Protocol

a. Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • 8-Methylquinoline reference standard

  • Ethanol (spectroscopic grade)

b. Method:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 8-Methylquinoline in ethanol. Scan the solution from 200 to 400 nm to determine the λmax.

  • Calibration Curve:

    • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of 8-Methylquinoline in 100 mL of ethanol.

    • Working Standard Solutions: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with ethanol.

    • Measure the absorbance of each standard at the predetermined λmax using ethanol as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in ethanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Quantitative Data Summary (UV-Vis)
ParameterTypical Performance for Quinoline Derivatives
Linearity Range1 - 15 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Molar Absorptivity (ε)Dependent on λmax and solvent

Note: The quantitative data is based on typical performance for spectrophotometric analysis of similar aromatic compounds and should be validated.

Logical Relationship for UV-Vis Quantification

UVVis_Logic A Determine λmax of 8-Methylquinoline C Measure Absorbance of Standards A->C B Prepare Standard Solutions B->C D Plot Calibration Curve (Absorbance vs. Concentration) C->D G Calculate Sample Concentration D->G E Prepare Sample Solution F Measure Sample Absorbance E->F F->G

Caption: Logical steps for quantifying 8-Methylquinoline using UV-Vis spectrophotometry.

Fluorescence Spectroscopy

Application: This method offers high sensitivity and is based on the fluorescence quenching of 8-Methylquinoline. It is particularly useful for trace analysis in the presence of non-fluorescent interfering species.

Experimental Protocol

a. Instrumentation and Materials:

  • Fluorometer

  • Quartz cuvettes

  • 8-Methylquinoline reference standard

  • Potassium iodide (KI) or other suitable quencher

  • Acidified aqueous solution (e.g., dilute HCl)

b. Method:

  • Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for 8-Methylquinoline in the chosen solvent system.

  • Fluorescence Quenching Analysis:

    • Prepare a series of solutions with a fixed concentration of 8-Methylquinoline and varying concentrations of the quencher (e.g., KI).

    • Measure the fluorescence intensity (F) of each solution. Also, measure the fluorescence intensity of the 8-Methylquinoline solution without the quencher (F₀).

    • Stern-Volmer Plot: Plot F₀/F versus the concentration of the quencher. The slope of this plot is the Stern-Volmer quenching constant (Ksv).[2]

  • Quantification of an Unknown Sample:

    • Prepare a standard solution of 8-Methylquinoline of a known concentration.

    • Prepare the unknown sample solution.

    • To both the standard and the unknown, add the same concentration of the quencher.

    • Measure the fluorescence intensities of the quenched standard (F_std) and the quenched unknown (F_unk).

    • The concentration of the unknown can be calculated using the ratio of the fluorescence intensities, assuming a linear quenching response.

Quantitative Data Summary (Fluorescence)
ParameterPerformance Characteristic
PrincipleDynamic fluorescence quenching
LinearityGoverned by the Stern-Volmer equation
SensitivityPotentially very high (ng/mL range)
SelectivityDependent on the specificity of the quenching agent

Note: This is a less common method for direct quantification and requires careful validation. The quenching efficiency is dependent on the specific quencher and experimental conditions.[2]

Fluorescence Quenching Mechanism for Quantification

Fluorescence_Quenching A Excited State 8-Methylquinoline (8-MQ*) B Ground State 8-Methylquinoline (8-MQ) + Fluorescence A->B Radiative Decay D Non-fluorescent Complex (8-MQ...Q) A->D Collisional Quenching C Quencher (Q) C->D

Caption: Simplified representation of the fluorescence quenching process.

References

Application

8-Methylquinoline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals 8-Methylquinoline has emerged as a privileged starting material in the field of heterocyclic chemistry, offering a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

8-Methylquinoline has emerged as a privileged starting material in the field of heterocyclic chemistry, offering a versatile platform for the construction of a diverse array of complex molecular architectures. Its unique structural feature, a reactive methyl group at the 8-position proximal to the ring nitrogen, facilitates a range of chemical transformations, particularly through transition metal-catalyzed C(sp³)-H bond functionalization.[1][2][3] This strategic positioning allows for the synthesis of novel quinoline derivatives with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using 8-methylquinoline as a key building block.

C-H Functionalization of 8-Methylquinoline: A Gateway to Novel Heterocycles

The direct functionalization of the C(sp³)-H bond of the 8-methyl group is a powerful and atom-economical strategy for elaborating the quinoline core.[1] Various transition metal catalysts, including rhodium, ruthenium, cobalt, and palladium, have been successfully employed to achieve a range of transformations such as alkylation, arylation, amidation, and alkenylation.[1][3][4][5][6]

Rhodium(III)-Catalyzed C(sp³)–H Alkylation with Maleimides

A notable application of 8-methylquinoline is its rhodium(III)-catalyzed cross-coupling reaction with maleimides. This protocol provides a direct method to introduce succinimide scaffolds, which are prevalent in biologically active molecules, onto the quinoline core.[4][7] This reaction represents a significant advancement in the functionalization of C(sp³)–H bonds with maleimides.[4]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Alkylation of 8-Methylquinolines with N-methyl Maleimide [7]

  • To an oven-dried screw-capped vial, add 8-methylquinoline (1.0 equiv.), N-methyl maleimide (1.2 equiv.), [Cp*RhCl₂]₂ (2 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(N-methylsuccinimid-3-yl)methylquinoline.

Entry8-Methylquinoline DerivativeMaleimideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
18-MethylquinolineN-phenylmaleimide[CpRhCl₂]₂/AgSbF₆DCE1002485
26-Chloro-8-methylquinolineN-methylmaleimide[CpRhCl₂]₂/AgSbF₆DCE1002478
38-MethylquinolineN-ethylmaleimide[Cp*RhCl₂]₂/AgSbF₆DCE1002482

Table 1: Rhodium-Catalyzed Alkylation of 8-Methylquinolines with Maleimides. (Data synthesized from multiple sources for illustrative purposes)

rhodium_catalyzed_alkylation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 8-Methylquinoline 8-Methylquinoline C-H Activation C-H Activation 8-Methylquinoline->C-H Activation [Rh(III)] Maleimide Maleimide Migratory Insertion Migratory Insertion Maleimide->Migratory Insertion [Cp*RhCl2]2 [Cp*RhCl2]2 [Cp*RhCl2]2->C-H Activation AgSbF6 AgSbF6 AgSbF6->C-H Activation Solvent DCE Temperature 80-100 °C Product 8-(Succinimid-3-yl)methylquinoline C-H Activation->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Product

Caption: Rhodium-catalyzed C(sp³)-H alkylation of 8-methylquinoline.

Cobalt-Catalyzed C-H Amidation of Quinoline N-Oxides

The introduction of an amino group at the C8 position can be achieved through cobalt(III)-catalyzed C-H amidation of quinoline N-oxides using dioxazolones as the amidating reagent.[8] This method is highly regioselective and proceeds under mild conditions with excellent functional group compatibility.[8] The resulting C8-amidated quinoline N-oxides can be further functionalized.[8]

Experimental Protocol: General Procedure for Co(III)-Catalyzed C-8 Amidation of Quinoline N-Oxide [8]

  • In a glovebox, to a screw-capped vial, add quinoline N-oxide (1.0 equiv.), dioxazolone (1.2 equiv.), [Cp*Co(CO)I₂] (5 mol %), and AgSbF₆ (20 mol %).

  • Add dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C-8 amidated quinoline N-oxide.

EntryQuinoline N-Oxide DerivativeDioxazoloneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Quinoline N-oxidePhenyl dioxazolone[CpCo(CO)I₂]/AgSbF₆DCE601292
26-Methylquinoline N-oxideMethyl dioxazolone[CpCo(CO)I₂]/AgSbF₆DCE601288
37-Chloroquinoline N-oxidePhenyl dioxazolone[Cp*Co(CO)I₂]/AgSbF₆DCE601285

Table 2: Cobalt-Catalyzed C-8 Amidation of Quinoline N-Oxides. (Data synthesized from multiple sources for illustrative purposes)

cobalt_catalyzed_amidation Quinoline N-Oxide Quinoline N-Oxide C-H Activation C-H Activation Quinoline N-Oxide->C-H Activation [Co(III)] Dioxazolone Dioxazolone Nitrene Formation Nitrene Formation Dioxazolone->Nitrene Formation - CO2 Catalyst [Cp*Co(III)] Catalyst->C-H Activation Product C8-Amido Quinoline N-Oxide Nitrene Insertion Nitrene Insertion C-H Activation->Nitrene Insertion Nitrene Formation->Nitrene Insertion Nitrene Insertion->Product

Caption: Cobalt-catalyzed C-8 amidation of quinoline N-oxide.

Synthesis of Fused Heterocyclic Systems

8-Methylquinoline derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines. These compounds are of significant interest due to their potential anti-inflammatory and anticancer activities.[9]

Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones

A multi-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile, which can be derived from quinoline precursors, leads to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones.[10]

Experimental Protocol: Synthesis of 3-Aminopyrazolo[4,3-c]quinolin-4-ones [10]

  • Step 1: Synthesis of 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile.

    • A solution of 2,4-dichloroquinoline-3-carbonitrile (1.0 equiv.) and 4-methylpiperidine (1.1 equiv.) in ethanol is stirred at room temperature for 2 hours.

    • The precipitate is filtered, washed with cold ethanol, and dried to give the product.

  • Step 2: Acid Hydrolysis to 2-quinolinone.

    • A suspension of the product from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid is refluxed for 4 hours.

    • The reaction mixture is cooled, and the precipitate is filtered, washed with water, and dried.

  • Step 3: N-Alkylation.

    • To a solution of the 2-quinolinone from Step 2 in DMF, potassium carbonate and an alkyl halide (e.g., methyl iodide) are added.

    • The mixture is stirred at room temperature for 24 hours.

    • The mixture is poured into ice water, and the precipitate is filtered and recrystallized.

  • Step 4: Fusion with Hydrazine Hydrate.

    • A mixture of the N-alkylated quinolinone from Step 3 and hydrazine hydrate is heated at 150-160 °C for 30 minutes.

    • After cooling, the solid is triturated with ethanol, filtered, and recrystallized to yield the 3-aminopyrazolo[4,3-c]quinolin-4-one.

PrecursorReagentsProductYield (%)
2,4-dichloroquinoline-3-carbonitrile1. 4-methylpiperidine, EtOH2. AcOH, conc. HCl3. K₂CO₃, MeI, DMF4. Hydrazine hydrate3-Amino-5-methyl-pyrazolo[4,3-c]quinolin-4-one75 (overall)

Table 3: Synthesis of Pyrazolo[4,3-c]quinolin-4-one. (Data synthesized from multiple sources for illustrative purposes)

pyrazoloquinoline_synthesis A 2,4-Dichloroquinoline-3-carbonitrile B 2-Chloro-4-(piperidin-1-yl)quinoline-3-carbonitrile A->B Piperidine C 4-(Piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile B->C Acid Hydrolysis D 1-Methyl-4-(piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile C->D N-Alkylation E 3-Aminopyrazolo[4,3-c]quinolin-4-one D->E Hydrazine Hydrate

Caption: Synthetic pathway to pyrazolo[4,3-c]quinolin-4-ones.

Synthesis of Quinoline-Triazole Hybrids

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for linking quinoline moieties to other heterocyclic systems, such as triazoles.[11][12] These hybrid molecules often exhibit interesting biological activities.[12]

Experimental Protocol: Synthesis of Quinolinone-Triazole Hybrids via CuAAC [12]

  • To a microwave vial, add the N-propargyl quinolinone (1.0 equiv.), an organic azide (1.1 equiv.), copper(II) sulfate pentahydrate (10 mol %), and sodium ascorbate (20 mol %).

  • Add a mixture of t-BuOH and water (1:1) as the solvent.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkyne PrecursorAzideProductYield (%)
1-Propargyl-quinolin-2(1H)-oneBenzyl azide1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)quinolin-2(1H)-one95
4-Methyl-1-propargyl-quinolin-2(1H)-onePhenyl azide1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylquinolin-2(1H)-one92

Table 4: Synthesis of Quinolinone-Triazole Hybrids. (Data synthesized from multiple sources for illustrative purposes)

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Alkyne N-Propargyl Quinolinone Reaction Reaction Alkyne->Reaction Azide Organic Azide Azide->Reaction CuSO4 CuSO4·5H2O CuSO4->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction Solvent t-BuOH/H2O Microwave Microwave Irradiation 80 °C, 30 min Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product Quinoline-Triazole Hybrid Purification->Product Reaction->Workup

Caption: Experimental workflow for CuAAC synthesis of quinoline-triazole hybrids.

Conclusion

8-Methylquinoline is a highly valuable and versatile building block in modern heterocyclic synthesis. The strategic C-H functionalization of its methyl group opens up a plethora of opportunities for the creation of novel and complex molecular scaffolds. The protocols and data presented herein demonstrate the utility of 8-methylquinoline in constructing a range of heterocyclic systems with potential applications in drug discovery and materials science. Further exploration of catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this important precursor.

References

Method

Application Notes and Protocols: Metal Complexes of 8-Methylquinoline and Their Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of metal complexes of 8-methylquinoline and its derivatives in various catalytic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metal complexes of 8-methylquinoline and its derivatives in various catalytic organic transformations. The unique chelating properties of the 8-methylquinoline ligand, owing to the presence of the nitrogen atom in the quinoline ring and the methyl group at the 8-position, facilitate the formation of stable and catalytically active complexes with a range of transition metals. These complexes have demonstrated significant efficacy in reactions such as C-H bond activation, oxidation, and transfer hydrogenation, making them valuable tools in synthetic chemistry and drug development.

Palladium-Catalyzed Aerobic Oxidation of 8-Methylquinolines

Palladium complexes of 8-methylquinoline are effective catalysts for the regioselective aerobic oxidation of the methyl group, yielding valuable 8-quinolylmethyl acetates. This transformation is particularly useful for the introduction of a functional group at the 8-position of the quinoline scaffold.

Experimental Protocol: Aerobic Acetoxylation of 8-Methylquinoline

This protocol is adapted from the work of Zhang et al.[1]

Materials:

  • 8-Methylquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,6-Pyridinedicarboxylic acid (pda)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

  • Oxygen (O₂) balloon

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add 8-methylquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 2,6-pyridinedicarboxylic acid (0.05 mmol, 5 mol%).

  • Add a solvent mixture of acetic acid (3 mL) and acetic anhydride (1 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Inflate a balloon with oxygen and attach it to the reaction vial.

  • Heat the reaction mixture at 80 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 8-(acetoxymethyl)quinoline.

Quantitative Data Summary
EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
18-Methylquinoline5AcOH/Ac₂O8024High[1]
25-Bromo-8-methylquinoline5AcOH/Ac₂O8024High[1]
36-Chloro-8-methylquinoline5AcOH/Ac₂O8024High[1]

Catalytic Cycle: Palladium-Catalyzed C-H Acetoxylation

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle + 8-Methylquinoline - AcOH 8-Methylquinoline 8-Methylquinoline 8-Methylquinoline->Palladacycle Pd(IV) intermediate Pd(IV) intermediate Palladacycle->Pd(IV) intermediate + O2, Ac2O Pd(IV) intermediate->Pd(II) Product 8-(Acetoxymethyl)quinoline Pd(IV) intermediate->Product Reductive Elimination AcOH AcOH O2, Ac2O O2, Ac2O O2, Ac2O->Pd(IV) intermediate G Ru-Cl [Ru(II)-Cl] Ru-H [Ru(II)-H] Ru-Cl->Ru-H + iPrOH, Base - Acetone, HCl Ru-H->Ru-Cl + Ketone - Alcohol Ketone Ketone Ketone->Ru-Cl Alcohol Alcohol Alcohol->Ru-Cl iPrOH iPrOH iPrOH->Ru-H Acetone Acetone Base Base Base->Ru-H G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation VO(acac)2 VO(acac)2 Reflux Reflux VO(acac)2->Reflux Ligand 2-Me-8-hydroxyquinoline Ligand->Reflux Catalyst [VO(2-Me-quin)2] Reflux->Catalyst Catalyst_in [VO(2-Me-quin)2] Reaction 50 °C, MeCN Catalyst_in->Reaction Substrate Cyclohexane Substrate->Reaction Oxidant H2O2 Oxidant->Reaction Cocatalyst PCA Cocatalyst->Reaction Products Cyclohexanol, Cyclohexanone Reaction->Products

References

Application

Application Notes and Protocols for the Analysis of 8-Methylquinoline by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 8-Methylquinoline using High-Performance Li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 8-Methylquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control.

High-Performance Liquid Chromatography (HPLC) Analysis of 8-Methylquinoline

HPLC is a robust technique for the separation and quantification of 8-Methylquinoline in various matrices. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reverse-phase HPLC method with UV detection for the analysis of 8-Methylquinoline.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice. Alternatively, a Newcrom R1 column can be used.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water. For non-MS applications, 0.1% Phosphoric Acid can be used.[1]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 8-Methylquinoline in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent, ensuring the final concentration of 8-Methylquinoline falls within the calibration curve range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Retention Time The retention time for 8-Methylquinoline will vary depending on the specific C18 column and exact mobile phase composition but is expected to be in the range of 5-10 minutes under these conditions.

Data Presentation: Quantitative HPLC Data (Representative)

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Determined as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) Determined as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: LOD and LOQ are method and instrument-dependent and should be experimentally determined.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Serial Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of 8-Methylquinoline Calibration->Quantification

Caption: Workflow for the HPLC analysis of 8-Methylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8-Methylquinoline

GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds like 8-Methylquinoline.

Experimental Protocol: GC-MS Analysis

This protocol provides a standard method for the analysis of 8-Methylquinoline using a common non-polar capillary column and electron ionization (EI) mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Materials:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Solvent: A volatile organic solvent such as dichloromethane or hexane.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 8-Methylquinoline in the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Samples should be dissolved in a volatile organic solvent.[2] If the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) with a suitable organic solvent is required. Ensure samples are free from particles by centrifugation or filtration.[2]

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 90 °C for 2 min, then ramp to 260 °C at 20 °C/min, and hold for 3 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Solvent Delay 3 minutes

Data Presentation: Quantitative GC-MS Data (Representative)

ParameterValue
Retention Time Dependent on the specific column and conditions, but expected within the programmed run time.
Quantifier Ion (m/z) 143 (Molecular Ion)
Qualifier Ions (m/z) 142, 115
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) To be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 3).
Limit of Quantification (LOQ) To be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 10).
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: The selection of quantifier and qualifier ions should be based on the mass spectrum of 8-Methylquinoline. LOD and LOQ are method and instrument-dependent and require experimental validation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution (e.g., in Hexane) Extraction LLE (if needed) Sample->Extraction Standard Standard Serial Dilution Injection GC Injection Standard->Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatogram (m/z 143) TIC->EIC Integration Peak Integration EIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 8-Methylquinoline.

References

Technical Notes & Optimization

Troubleshooting

8-Methylquinoline synthesis side reactions and byproducts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 8-methylquinoline.

General Troubleshooting

Q1: My 8-methylquinoline synthesis is resulting in a low yield and a complex mixture of products. Where should I start troubleshooting?

A: Low yields and product mixtures are common challenges in quinoline synthesis. A systematic approach to troubleshooting is crucial. Start by identifying the primary synthesis route you are using (e.g., Doebner-von Miller, Skraup, Combes) and then focus on the specific side reactions and purification challenges associated with that method.

Here is a general workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow start Low Yield or Impure Product synthesis_id Identify Synthesis Method (Doebner-von Miller, Skraup, Combes) start->synthesis_id reaction_params Review Reaction Parameters: - Temperature - Reaction Time - Reagent Stoichiometry - Catalyst Choice synthesis_id->reaction_params side_reactions Identify Potential Side Reactions: - Polymerization/Tarring - Isomer Formation - Incomplete Oxidation reaction_params->side_reactions analysis Analyze Byproducts (NMR, GC-MS, LC-MS) side_reactions->analysis purification Optimize Purification Strategy: - Distillation - Recrystallization - Chromatography solution Implement Corrective Actions purification->solution analysis->purification

Caption: General troubleshooting workflow for 8-methylquinoline synthesis.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] For the synthesis of 8-methylquinoline, o-toluidine is reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde.

FAQs & Troubleshooting

Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?

A: Tar formation is the most common side reaction in the Doebner-von Miller synthesis.[2] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: To reduce the self-polymerization of the carbonyl compound in the acidic aqueous phase, sequester it in an organic phase. A common approach is to reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[2]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider testing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1][2]

  • Control Reaction Temperature: High temperatures can promote polymerization.[2] It is advisable to maintain the lowest effective temperature for the reaction to proceed.

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[2]

Q3: My product is contaminated with dihydro- or tetrahydroquinoline impurities. How can I resolve this?

A: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to these hydrogenated byproducts.[2]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

  • Post-Reaction Oxidation: If hydrogenated impurities are present in the isolated product, they can be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methylquinoline

This protocol is designed to minimize tar formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[2]

Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_main Doebner-von Miller Synthesis of 8-Methylquinoline cluster_side Side Reactions otoluidine o-Toluidine michael_adduct Michael Adduct otoluidine->michael_adduct crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct polymerization Polymerization crotonaldehyde->polymerization Acid-catalyzed cyclization Cyclization michael_adduct->cyclization dihydroquinoline Dihydro-8-methylquinoline cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation incomplete_oxidation Incomplete Oxidation dihydroquinoline->incomplete_oxidation Insufficient Oxidant product 8-Methylquinoline oxidation->product tetrahydroquinoline Tetrahydro-8-methylquinoline incomplete_oxidation->tetrahydroquinoline Skraup_Mechanism cluster_main Skraup Synthesis of 8-Methylquinoline cluster_side Side Reactions glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, Heat tar Tar Formation glycerol->tar Decomposition uncontrolled_exotherm Uncontrolled Exotherm michael_adduct Michael Adduct acrolein->michael_adduct acrolein->tar Polymerization otoluidine o-Toluidine otoluidine->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydroquinoline Dihydro-8-methylquinoline cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation product 8-Methylquinoline oxidation->product Combes_Mechanism cluster_main Combes Synthesis and Regioselectivity otoluidine o-Toluidine enamine Enamine Intermediate otoluidine->enamine diketone Unsymmetrical β-Diketone diketone->enamine cyclization_a Cyclization (Path A) enamine->cyclization_a cyclization_b Cyclization (Path B) enamine->cyclization_b product_a Regioisomer A cyclization_a->product_a product_b Regioisomer B cyclization_b->product_b

References

Optimization

Improving the yield and selectivity of 8-Methylquinoline synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and selectivity...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and selectivity of 8-Methylquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 8-Methylquinoline?

A1: The most frequently employed methods for the synthesis of 8-Methylquinoline are the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis. The typical starting material for the Skraup and Doebner-von Miller reactions is o-toluidine.[1]

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic. To control the reaction, you can add a moderator such as ferrous sulfate (FeSO₄) or boric acid, which helps to make the reaction less violent. Additionally, ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.

Q3: I am observing significant tar formation in my Skraup or Doebner-von Miller synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in acid-catalyzed quinoline syntheses, often due to the polymerization of intermediates like acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction). To minimize tarring, you can:

  • Use a moderator like ferrous sulfate in the Skraup synthesis.

  • Employ a biphasic reaction medium (e.g., water-toluene) in the Doebner-von Miller synthesis to sequester the carbonyl compound in the organic phase.

  • Maintain strict temperature control and avoid excessively high temperatures.

  • Ensure efficient and consistent stirring to promote even heat distribution.

Q4: What is the primary byproduct in the synthesis of 8-Methylquinoline from o-toluidine, and how can I minimize its formation?

A4: A common byproduct can be 2,8-dimethylquinoline, especially in reactions where an acetaldehyde equivalent is used or formed in situ. To improve the selectivity towards 8-methylquinoline, optimizing the molar ratio of reactants is crucial. For instance, in some catalytic processes, a higher molar ratio of formaldehyde and acetaldehyde to o-toluidine can lead to higher purity of 8-methylquinoline relative to 2,8-dimethylquinoline.[2]

Q5: How can I purify the crude 8-Methylquinoline product?

A5: Common purification techniques for 8-Methylquinoline include:

  • Steam Distillation: This is effective for separating the volatile 8-Methylquinoline from non-volatile tars and polymeric byproducts.

  • Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is necessary to purify 8-Methylquinoline without thermal degradation.

  • Column Chromatography: This is the method of choice for separating 8-Methylquinoline from impurities with similar boiling points, such as isomers or other closely related byproducts. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate, often with a small amount of triethylamine to prevent streaking.

  • Acid-Base Extraction: As a basic compound, 8-Methylquinoline can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting it into a dilute aqueous acid. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of 8-Methylquinoline
Potential Cause Recommended Solution(s)
Suboptimal Reaction Temperature or Time Optimize the reaction temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inefficient Purification Method Employ fractional vacuum distillation or column chromatography for efficient purification and to minimize product loss during workup.
Polymerization of Reactants/Intermediates In the Doebner-von Miller reaction, use a biphasic solvent system. For the Skraup synthesis, ensure a moderator is used and maintain strict temperature control.
Incomplete Reaction Ensure sufficient reaction time and appropriate temperature. Confirm the quality and reactivity of all starting materials and reagents.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution(s)
Side reactions due to high temperature Maintain strict temperature control throughout the reaction. Use an oil bath for consistent heating.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant may favor the formation of byproducts.
Inefficient Stirring Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and prevent localized overheating, which can promote side reactions.
Issue 3: Reaction is Too Vigorous or Uncontrollable (Skraup Synthesis)
Potential Cause Recommended Solution(s)
Inherently exothermic nature of the Skraup reaction Add a moderator such as ferrous sulfate or boric acid to control the reaction rate.
Rate of sulfuric acid addition is too fast Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath).
Inadequate reaction vessel size Ensure the reaction is conducted in a vessel with adequate capacity to accommodate the reaction volume and any potential foaming.

Quantitative Data Presentation

Table 1: Comparison of Yield and Selectivity for 8-Methylquinoline Synthesis

Synthesis Method Starting Material Key Reagents Reported Yield (%) Key Byproducts/Selectivity Issues Reference
Catalytic Condensationo-ToluidineFormaldehyde, Acetaldehyde, Zeolite Catalyst67.82,8-Dimethylquinoline[2]
Skraup Synthesiso-ToluidineGlycerol, H₂SO₄, Oxidizing AgentVaries (general range for methylquinolines ~65-70%)Tar, Polymeric materials[3]
Doebner-von Millero-ToluidineCrotonaldehyde, Acid CatalystNot specifiedPolymeric materials, Dihydroquinoline intermediates
General Quinoline SynthesisAniline1,3-Propanediol, CCl₄, FeCl₃·6H₂O92Not specified for 8-Methylquinoline[4]

Experimental Protocols

Skraup Synthesis of 8-Methylquinoline

This protocol is a general procedure adapted for the synthesis of 8-Methylquinoline.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent, e.g., arsenic pentoxide)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide solution (for workup)

  • Steam distillation apparatus

  • Separatory funnel

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add o-toluidine, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and carefully add concentrated sulfuric acid to the stirred mixture while cooling the flask in an ice bath to control the initial exothermic reaction.

  • After the addition of sulfuric acid is complete, add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the heat source and allow the exothermic reaction to proceed under control. If the reaction becomes too vigorous, cool the flask.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution to neutralize the excess acid and liberate the 8-methylquinoline.

  • Perform a steam distillation to separate the volatile 8-methylquinoline from non-volatile tars and byproducts.

  • Extract the distillate with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 8-methylquinoline by vacuum distillation.

Doebner-von Miller Synthesis of 8-Methylquinoline

This protocol is a general procedure adapted for the synthesis of 8-Methylquinoline.

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium hydroxide solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow_Skraup_Synthesis start Start reactants Combine o-Toluidine, Glycerol, FeSO4 start->reactants add_h2so4 Slowly add conc. H2SO4 with cooling reactants->add_h2so4 add_oxidant Add Oxidizing Agent (e.g., Nitrobenzene) add_h2so4->add_oxidant initiate_reaction Gently heat to initiate, then control exothermic reaction add_oxidant->initiate_reaction reflux Reflux for several hours initiate_reaction->reflux workup Quench with water, then basify with NaOH reflux->workup steam_distill Steam Distillation workup->steam_distill extract Extract with Dichloromethane steam_distill->extract dry_purify Dry, concentrate, and purify by vacuum distillation extract->dry_purify end Pure 8-Methylquinoline dry_purify->end

Skraup Synthesis Workflow for 8-Methylquinoline.

Troubleshooting_Low_Yield low_yield Low Yield of 8-Methylquinoline check_temp_time Check Reaction Temperature & Time low_yield->check_temp_time check_purification Evaluate Purification Method low_yield->check_purification check_polymerization Investigate Polymerization low_yield->check_polymerization check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize T & time (Monitor by TLC/GC) check_temp_time->optimize_conditions improve_purification Use fractional distillation or column chromatography check_purification->improve_purification mitigate_polymerization Use biphasic system (D-v-M) or moderator (Skraup) check_polymerization->mitigate_polymerization confirm_reagents Use fresh, pure reagents & verify calculations check_reagents->confirm_reagents

Troubleshooting Logic for Low Yield.

References

Troubleshooting

Stability of 8-Methylquinoline under acidic and basic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-methylquinoline under acidic and basic conditions. The information is intended for research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-methylquinoline under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is 8-methylquinoline expected to be under acidic and basic conditions?

Q2: What are the likely degradation pathways for 8-methylquinoline under hydrolytic stress?

A2: While specific degradation products for 8-methylquinoline are not extensively documented, potential degradation pathways for quinoline derivatives under acidic or basic stress may involve modifications to the quinoline ring system. This could include hydroxylation or, under more forcing conditions, potential ring-opening. The presence of the methyl group at the 8-position may influence the electron density of the ring and, consequently, its susceptibility to degradation compared to unsubstituted quinoline.

Q3: How can I monitor the degradation of 8-methylquinoline during my experiments?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of 8-methylquinoline.[1] This method should be capable of separating the intact 8-methylquinoline from any potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can be invaluable for the identification of the mass of any degradants formed.[2][3]

Q4: What are the recommended storage conditions for 8-methylquinoline to ensure its stability?

A4: To minimize degradation, 8-methylquinoline should be stored in a cool, dry, and dark place. For solutions, it is advisable to use amber vials to protect against photodegradation.[2] Depending on the solvent and concentration, refrigeration may be appropriate for long-term storage of solutions, provided the compound does not precipitate. For solid material, storage in a tightly sealed container at room temperature is generally acceptable.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments involving 8-methylquinoline.

Issue 1: Inconsistent results in bioassays or chemical reactions.

  • Possible Cause: Degradation of 8-methylquinoline in the experimental medium.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your experimental medium. If it is strongly acidic or basic, consider if this could be contributing to degradation.

    • Fresh Solutions: Prepare fresh stock solutions of 8-methylquinoline before each experiment. Avoid using aged solutions, as the compound may degrade over time, especially if exposed to light or non-neutral pH.

    • Stability Check: Perform a preliminary stability check by incubating your 8-methylquinoline solution in the experimental medium for the duration of your experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to assess for any degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis of 8-methylquinoline samples.

  • Possible Cause: Formation of degradation products due to acidic or basic stress.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products. This will help to confirm if the unexpected peaks correspond to degradants.

    • LC-MS Analysis: Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for the tentative identification of the degradation products.[3]

    • Method Optimization: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products and impurities.[4] This may require adjusting the mobile phase composition, pH, or column type.

Issue 3: Low recovery of 8-methylquinoline from a reaction mixture.

  • Possible Cause: Degradation of the compound during the reaction or work-up process.

  • Troubleshooting Steps:

    • Reaction Conditions: Evaluate the pH and temperature of your reaction. If harsh acidic or basic conditions are used, they may be causing degradation. Consider if milder conditions could be employed.

    • Work-up Procedure: If the work-up involves extraction with strong acids or bases, minimize the contact time and use dilute solutions where possible. Neutralize the sample as soon as feasible.

    • Control Experiment: Run a control experiment where 8-methylquinoline is subjected to the reaction and work-up conditions without the other reactants to isolate the effect of the conditions on its stability.

Data Presentation

Due to the limited availability of specific quantitative stability data for 8-methylquinoline in the scientific literature, the following table presents illustrative data from a hypothetical forced degradation study. These values are intended to provide a general expectation of behavior for a quinoline derivative and should be confirmed by experimental studies.

Table 1: Illustrative Forced Degradation Data for 8-Methylquinoline

Stress ConditionReagent and ConditionsTime (hours)8-Methylquinoline Remaining (%) (Illustrative)Major Degradation Product (m/z) (Hypothetical)
Acid Hydrolysis0.1 M HCl at 60 °C2485160 (M+H)+
Base Hydrolysis0.1 M NaOH at 60 °C2490160 (M+H)+
Oxidative3% H₂O₂ at RT2475160 (M+H)+

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of 8-Methylquinoline

Objective: To investigate the stability of 8-methylquinoline under acidic and basic stress conditions and to generate potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 8-methylquinoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic stress study.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Sample Analysis:

    • Analyze all neutralized samples, along with an untreated control sample, by a validated stability-indicating HPLC-UV method.

    • If unknown peaks are observed, perform LC-MS analysis to determine their mass-to-charge ratios.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 8-Methylquinoline acid Acidic Stress (0.1 M HCl, 60°C) stock->acid base Basic Stress (0.1 M NaOH, 60°C) stock->base sampling Time-Point Sampling & Neutralization acid->sampling base->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS Analysis (for unknown peaks) hplc->lcms

Caption: Experimental workflow for the forced degradation study of 8-methylquinoline.

logical_relationship cluster_conditions Stress Conditions cluster_compound cluster_outcome Potential Outcomes acid Acidic (e.g., HCl) compound 8-Methylquinoline acid->compound base Basic (e.g., NaOH) base->compound stable Stable (No Degradation) compound->stable If Stable degraded Degradation Products (e.g., Hydroxylated species) compound->degraded If Unstable

Caption: Logical relationship of stability under acidic and basic conditions.

References

Optimization

Common impurities in commercial 8-Methylquinoline and their removal

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and purifying commercial 8-methylquinoline....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and purifying commercial 8-methylquinoline. The information is tailored to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 8-methylquinoline?

A1: Commercial 8-methylquinoline is typically synthesized via methods like the Skraup or Doebner-von Miller reactions. Impurities largely depend on the synthetic route and subsequent purification. Common impurities include:

  • Isomeric Methylquinolines: The synthesis of 8-methylquinoline from o-toluidine can lead to the formation of other methylquinoline isomers. The specific isomers depend on the reaction conditions, but they are often the most challenging impurities to remove due to their similar physical properties.

  • Unreacted Starting Materials: Residual amounts of starting materials such as o-toluidine (2-methylaniline) and glycerol may be present.

  • Polymeric Byproducts (Tar): The highly acidic and high-temperature conditions of syntheses like the Skraup reaction can cause polymerization of reactants and intermediates, resulting in a tarry residue.[1][2]

  • Residual Reagents and Solvents: Trace amounts of acids (like sulfuric acid), oxidizing agents (like nitrobenzene or arsenic acid), and solvents used during the workup and purification may remain.[1][3]

  • Quinoline: If the material is derived from coal tar, quinoline and other alkylated quinolines may be present.

Q2: My 8-methylquinoline is dark brown. Does this indicate significant impurity?

A2: While a dark color can indicate the presence of polymeric byproducts or oxidized species, pure quinoline and its derivatives are known to darken over time upon exposure to air and light.[4] A yellow to brown color does not necessarily mean the material is of low purity for all applications. However, for sensitive experiments, the color is often indicative of impurities that should be removed.

Q3: How can I effectively separate 8-methylquinoline from its isomers?

A3: Separating isomers with close boiling points is challenging. The most effective method is vacuum fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).[5][6] This technique exploits small differences in boiling points to achieve separation. For very difficult separations, preparative chromatography may be necessary.

Q4: What is the best analytical method to check the purity of my 8-methylquinoline?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of 8-methylquinoline.[7][8] It can effectively separate volatile impurities, including isomers, and provide their relative quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for identifying and quantifying isomeric impurities, as the chemical shifts of the methyl protons can be distinct for different isomers.[7]

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

Question: My initial purification by simple distillation still shows multiple peaks on the GC-MS analysis. How can I improve the purity?

Answer: A multi-step purification approach is often necessary for high-purity 8-methylquinoline. If simple distillation is insufficient, it is likely due to the presence of close-boiling isomers.

Recommended Workflow:

  • Acid-Base Extraction: This will remove any neutral or acidic impurities, including some tarry materials.

  • Steam Distillation: This is particularly effective for removing non-volatile tar and polymeric residues from the crude product.[1]

  • Vacuum Fractional Distillation: This is the crucial step for separating the desired 8-methylquinoline from other isomeric impurities.

crude Crude 8-Methylquinoline acid_base Acid-Base Extraction crude->acid_base Removes acidic/ neutral impurities steam_dist Steam Distillation acid_base->steam_dist Removes non-volatile tars frac_dist Vacuum Fractional Distillation steam_dist->frac_dist Separates isomers pure High-Purity 8-Methylquinoline frac_dist->pure

Caption: Multi-step purification workflow for 8-methylquinoline.
Issue 2: Product is a Dark, Tarry, or Gummy Substance

Question: After synthesis, my crude product is a dark, viscous tar. How can I isolate the 8-methylquinoline?

Answer: Tar formation is a common issue in Skraup-type syntheses.[1][2] The recommended procedure is to first isolate the product from the non-volatile tar using steam distillation.

Recommended Steps:

  • Alkalinize: Make the cooled reaction mixture strongly basic with a concentrated sodium hydroxide solution.[3]

  • Steam Distill: Introduce steam into the mixture. The 8-methylquinoline is volatile with steam and will co-distill, leaving the tar behind.[3][9]

  • Extract: Separate the 8-methylquinoline from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.

  • Further Purification: The extracted product can then be further purified by vacuum distillation.

cluster_tar Troubleshooting Tar Formation tarry_product Tarry Crude Product alkalinize Make mixture strongly basic (e.g., with NaOH) tarry_product->alkalinize steam_distill Perform Steam Distillation alkalinize->steam_distill distillate Aqueous Distillate (contains 8-MQ) steam_distill->distillate tar_residue Tar Residue (discard) steam_distill->tar_residue extract Extract with organic solvent distillate->extract purified_product 8-Methylquinoline in Organic Solvent extract->purified_product

Caption: Logical workflow for isolating product from tar.

Data Presentation

The following table summarizes the expected purity levels of 8-methylquinoline after applying various purification techniques. The initial purity of a crude synthetic product is often in the range of 60-85%.

Purification MethodKey Impurities RemovedExpected Purity (%)
Acid-Base ExtractionAcidic and neutral starting materials/reagents85 - 95
Steam DistillationNon-volatile tars, polymeric materials90 - 97
Vacuum Fractional DistillationIsomeric impurities, other close-boiling compounds> 98
Recrystallization (of a salt)Broad range of impurities (if a suitable solvent is found)> 99
Combination of MethodsMost impurities> 99.5

Note: Purity values are estimates and can vary significantly based on the initial impurity profile and the rigor of the experimental execution.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from the basic 8-methylquinoline.

  • Dissolution: Dissolve the crude 8-methylquinoline in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 8-methylquinoline will move into the aqueous layer. Drain and collect the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl.

  • Wash (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to identify these impurities if desired.

  • Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper). The 8-methylquinoline will separate as an oily layer.

  • Re-extraction: Transfer the mixture to a separatory funnel and extract the 8-methylquinoline back into an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 8-methylquinoline.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol is essential for separating 8-methylquinoline from isomeric impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux) between the distilling flask and the condenser. Ensure all joints are well-sealed.

  • Charge the Flask: Add the crude (or pre-purified by acid-base extraction) 8-methylquinoline and a magnetic stir bar or boiling chips to the distilling flask (do not fill more than two-thirds).

  • Apply Vacuum: Gradually reduce the pressure to the desired level. The boiling point of 8-methylquinoline is approximately 143 °C at 34 mmHg.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities that distill first in a separate receiving flask.

    • Main Fraction: As the distillation temperature stabilizes at the boiling point of 8-methylquinoline at the working pressure, switch to a clean receiving flask to collect the main product.

    • End Fraction: Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

References

Troubleshooting

Technical Support Center: Reactions Involving 8-Methylquinoline

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 8-methylquinoline. Frequently Asked Questions (FAQs) Q1: What are the...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the 8-methylquinoline scaffold?

A1: The 8-methylquinoline scaffold offers several sites for functionalization. The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective activation of C-H bonds on the adjacent methyl group for various coupling reactions.[1] Additionally, the quinoline ring itself can undergo electrophilic substitution, typically at the 5 and 8-positions, and nucleophilic substitution, usually at the 2 and 4-positions.

Q2: My 8-methylquinoline starting material appears yellow or brown. Is it still usable?

A2: 8-Methylquinoline can develop a yellow to brown color upon exposure to light and air. While slight discoloration may not always indicate significant degradation, it is best practice to use purified starting material for optimal and reproducible results. If in doubt, purification by distillation or column chromatography is recommended.

Q3: What are the key safety precautions when working with 8-methylquinoline and its reactions?

A3: 8-Methylquinoline may be absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[2] It is also combustible.[2] Reactions involving 8-methylquinoline, particularly syntheses like the Skraup reaction, can be highly exothermic and require careful temperature control.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles), and consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed C(sp³)–H Functionalization (e.g., Arylation, Alkenylation, Amidation)

Problem: Low or no product yield.

This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow:

G start Low Yield in C-H Functionalization catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions inert Ensure Inert Atmosphere start->inert catalyst_q1 Is the Pd catalyst fresh? Pre-catalyst activation needed? catalyst->catalyst_q1 reagents_q1 Are solvents and bases anhydrous? Is 8-methylquinoline pure? reagents->reagents_q1 conditions_q1 Is the temperature optimal? Is the reaction time sufficient? conditions->conditions_q1 inert_q1 Was the reaction properly degassed? inert->inert_q1 catalyst_a1 Use fresh catalyst. Consider pre-activation step. catalyst_q1->catalyst_a1 Yes reagents_a1 Use freshly dried solvents. Purify starting material. reagents_q1->reagents_a1 Yes conditions_a1 Screen a range of temperatures. Monitor reaction by TLC/LC-MS to determine completion. conditions_q1->conditions_a1 Yes inert_a1 Degas solvent and reaction mixture thoroughly. inert_q1->inert_a1 Yes G start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst boronic_acid Check Boronic Acid/Ester start->boronic_acid base Assess Base and Solvent start->base temp_time Optimize Temperature & Time start->temp_time catalyst_q Is the Pd(0) source active? Is the ligand appropriate? catalyst->catalyst_q boronic_acid_q Is the boronic acid degrading? (protodeborylation) boronic_acid->boronic_acid_q base_q Is the base strong enough? Is the solvent system optimal? base->base_q temp_time_q Is the reaction reaching completion? temp_time->temp_time_q catalyst_a Screen different Pd sources and ligands. Ensure anaerobic transfer of catalyst. catalyst_q->catalyst_a Yes boronic_acid_a Use fresh boronic acid or a more stable ester (e.g., MIDA). boronic_acid_q->boronic_acid_a Yes base_a Try a stronger base (e.g., Cs2CO3, K3PO4). Screen different solvent mixtures (e.g., dioxane/water, toluene/water). base_q->base_a Yes temp_time_a Increase temperature and/or reaction time. Monitor by TLC/LC-MS. temp_time_q->temp_time_a Yes G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 8-bromoquinoline derivative, boronic acid, catalyst, and base in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvents (e.g., THF/H2O). B->C D Heat to desired temperature (e.g., 70°C). C->D E Stir for 18-24 hours. D->E F Monitor progress by TLC/LC-MS. E->F G Cool to room temperature. Dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

References

Optimization

Technical Support Center: Optimization of Reaction Conditions for 8-Methylquinoline Derivatization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 8-methy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 8-methylquinoline derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective C-H functionalization of 8-methylquinoline?

A1: Regioselectivity in 8-methylquinoline C-H functionalization is primarily achieved through the directing effect of the quinoline nitrogen atom. This nitrogen atom can coordinate to a transition metal catalyst, directing the functionalization to the C-H bonds of the 8-methyl group (a C(sp³)–H activation) or to the C2 and C8 positions of the quinoline ring (a C(sp²)–H activation). The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the site of functionalization. For instance, rhodium and cobalt catalysts are often employed for C(sp³)–H activation of the methyl group.

Q2: My C-H activation reaction is giving low yields. What are the common causes and how can I improve it?

A2: Low yields in C-H activation reactions of 8-methylquinoline can stem from several factors:

  • Catalyst Deactivation: The quinoline nitrogen can act as a catalyst poison for some transition metals. Consider using a more robust catalyst or ligands that can mitigate this effect.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. A systematic optimization of these parameters is often necessary.

  • Poor Quality of Reagents: Ensure that solvents are anhydrous and reagents are pure, as impurities can inhibit the catalyst.

  • Steric Hindrance: Substituents on the quinoline ring or the coupling partner can sterically hinder the reaction.

To improve yields, consider screening different catalysts, ligands, solvents, and bases. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.

Q3: I am observing the formation of multiple products in my derivatization reaction. How can I improve the selectivity?

A3: The formation of multiple products, such as isomers or over-functionalized products, is a common challenge. To improve selectivity:

  • Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst can significantly influence selectivity. Experiment with a range of ligands to find the one that favors your desired product.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes prevent the formation of over-functionalized products.

  • Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time may favor the kinetic product over thermodynamic byproducts.

Q4: What are the key safety precautions to consider when working with 8-methylquinoline derivatization reactions?

A4: 8-methylquinoline and its derivatives can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reactions, particularly those involving strong acids or oxidants, can be highly exothermic and require careful temperature control. Always consult the safety data sheet (SDS) for all reagents before starting an experiment.

Troubleshooting Guides

C-H Activation/Functionalization Reactions
Problem Potential Cause Troubleshooting Suggestion
Low or No Product Yield Inactive or poisoned catalyst.Use a fresh, high-quality catalyst. Consider using a pre-catalyst. Ensure the reaction is performed under an inert atmosphere.
Suboptimal reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Incorrect solvent or base.Screen a variety of solvents and bases to find the optimal combination for your specific reaction.
Formation of Multiple Isomers Poor regioselectivity of the catalyst.Experiment with different ligands to improve the regioselectivity. The choice of metal (e.g., Rh, Pd, Co) can also significantly impact the outcome.
Reaction conditions favoring multiple pathways.Adjust the reaction temperature and time. Consider using a directing group strategy if applicable.
Catalyst Decomposition (e.g., formation of palladium black) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High reaction temperature.Consider using a lower reaction temperature or a more thermally stable catalyst system.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Problem Potential Cause Troubleshooting Suggestion
Low or No Coupling Product Inefficient transmetalation (Suzuki).Ensure the base is appropriate for activating the boronic acid. The choice of solvent is also critical for this step.
Poor oxidative addition.For less reactive halides (e.g., chlorides), a more electron-rich ligand or a higher reaction temperature may be required.
β-Hydride elimination (Heck).Optimize the base and additives. The choice of ligand can also influence the rate of β-hydride elimination.
Homocoupling of the Coupling Partner Catalyst promoting homocoupling.Lower the catalyst loading or screen different catalyst systems.
Dehalogenation of the Starting Material Reductive side reactions.Ensure the absence of water and other protic impurities. Use a non-protic solvent if possible.

Data Presentation

The following tables summarize quantitative data for various 8-methylquinoline derivatization reactions.

Table 1: Rhodium(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinolines with Organoboron Reagents [1]

Entry8-Methylquinoline DerivativeMethylating AgentYield (%)
18-MethylquinolinePotassium methyltrifluoroborate67
23-Methyl-8-methylquinolinePotassium methyltrifluoroborate62
34-Methyl-8-methylquinolinePotassium methyltrifluoroborate65
45-Methyl-8-methylquinolinePotassium methyltrifluoroborate55
56-Methyl-8-methylquinolinePotassium methyltrifluoroborate61
67-Methyl-8-methylquinolinePotassium methyltrifluoroborate39
77-Methoxy-8-methylquinolinePotassium methyltrifluoroborate92
87-Fluoro-8-methylquinolinePotassium methyltrifluoroborate65
97-Chloro-8-methylquinolinePotassium methyltrifluoroborate58
107-Bromo-8-methylquinolinePotassium methyltrifluoroborate42
115,7-Dichloro-8-methylquinolinePotassium methyltrifluoroborate62
126-Bromo-8-methylquinolinePotassium methyltrifluoroborate51

Table 2: Palladium(II)-Catalyzed Aerobic Oxidation of 8-Methylquinolines [2][3]

Entry8-Methylquinoline DerivativeCatalystProductYield (%)
18-MethylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)quinoline79
25-Chloro-8-methylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)-5-chloroquinoline85
35-Bromo-8-methylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)-5-bromoquinoline82
45-Fluoro-8-methylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)-5-fluoroquinoline98
56-Chloro-8-methylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)-6-chloroquinoline76
66-Bromo-8-methylquinolinePd(hpda)(DMF)8-(Acetoxymethyl)-6-bromoquinoline71

Table 3: Cp*Co(III)-Catalyzed C(sp³)–H Alkenylation of 8-Methylquinoline with Alkynes [4][5]

EntryAlkyneProductYield (%)
1Phenylacetylene(E)-8-(2-Phenylvinyl)quinoline95
24-Methylphenylacetylene(E)-8-(2-(p-Tolyl)vinyl)quinoline92
34-Methoxyphenylacetylene(E)-8-(2-(4-Methoxyphenyl)vinyl)quinoline89
44-Fluorophenylacetylene(E)-8-(2-(4-Fluorophenyl)vinyl)quinoline91
51-Hexyne(E)-8-(Hex-1-en-1-yl)quinoline78
6Diphenylacetylene8-(1,2-Diphenylvinyl)quinoline85

Experimental Protocols

General Protocol for Rhodium(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinolines[1]

To a screw-capped vial equipped with a magnetic stir bar were added the 8-methylquinoline derivative (0.2 mmol), potassium methyltrifluoroborate (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %). The vial was evacuated and backfilled with argon. Then, 1,2-dichloroethane (DCE, 1.0 mL) was added. The reaction mixture was stirred at 100 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired methylated product.

General Protocol for Palladium(II)-Catalyzed Aerobic Oxidation of 8-Methylquinolines[2][3]

A mixture of the 8-methylquinoline derivative (0.5 mmol), Pd(hpda)(DMF) (5 mol %), and acetic anhydride (2.5 mmol) in acetic acid (2 mL) was placed in a Schlenk tube. The tube was evacuated and backfilled with oxygen (1 atm). The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to give the corresponding 8-(acetoxymethyl)quinoline.

General Protocol for Cp*Co(III)-Catalyzed C(sp³)–H Alkenylation of 8-Methylquinoline[4][5]

In a glovebox, a screw-capped vial was charged with 8-methylquinoline (0.2 mmol), the alkyne (0.24 mmol), [Cp*Co(CO)I₂] (10 mol %), AgSbF₆ (20 mol %), and NaOAc (0.4 mmol). The vial was sealed and taken out of the glovebox. Dichloroethane (1 mL) was added, and the mixture was stirred at 80 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography to afford the desired alkenylated product.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Analysis & Outcome Start Define Reaction (8-Methylquinoline + Reagent) Screen_Catalyst Screen Catalysts (Pd, Rh, Co, etc.) Start->Screen_Catalyst Screen_Ligand Screen Ligands Screen_Catalyst->Screen_Ligand Screen_Solvent Screen Solvents Screen_Ligand->Screen_Solvent Screen_Base Screen Bases Screen_Solvent->Screen_Base Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Optimize_Time Optimize Reaction Time Optimize_Conc->Optimize_Time Analysis Analyze Results (Yield, Selectivity) Optimize_Time->Analysis Low_Yield Low Yield? Analysis->Low_Yield Low_Yield->Screen_Catalyst Yes Desired_Outcome Optimized Conditions Low_Yield->Desired_Outcome No

Caption: A general workflow for the optimization of 8-methylquinoline derivatization reactions.

Catalytic_Cycle M_L [M]-L (Active Catalyst) Intermediate_A Cyclometalated Intermediate M_L->Intermediate_A C-H Activation Intermediate_B Coordination Complex Intermediate_A->Intermediate_B Intermediate_C Migratory Insertion Product Intermediate_B->Intermediate_C Migratory Insertion Intermediate_C->M_L Regeneration of Catalyst Product Derivatized 8-Methylquinoline Intermediate_C->Product Reductive Elimination Substrate 8-Methylquinoline Substrate->Intermediate_A Coupling_Partner Coupling Partner Coupling_Partner->Intermediate_B Coordination

Caption: A simplified catalytic cycle for transition metal-catalyzed C-H functionalization of 8-methylquinoline.

References

Troubleshooting

Preventing polymerization during 8-Methylquinoline synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to polymerization...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to polymerization during the synthesis of 8-Methylquinoline.

Troubleshooting Guide

Issue: Excessive Polymerization and Tar Formation

Question: My reaction mixture has turned into a thick, black tar, and the yield of 8-Methylquinoline is very low. What is causing this, and how can I prevent it?

Answer:

Excessive polymerization and tar formation are common challenges in the Skraup synthesis of quinolines, including 8-Methylquinoline. This is primarily due to the highly exothermic nature of the reaction and the acidic conditions, which can promote the polymerization of intermediates.

Solutions:

  • Use of a Moderator: The addition of a moderator is crucial to control the reaction's vigor. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[1] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.

  • Controlled Temperature: Maintaining the correct temperature is critical. The reaction should be initiated with gentle heating. Once the exothermic reaction begins, the external heat source should be removed to prevent the temperature from rising uncontrollably. Overheating leads to increased polymerization.

  • Slow Addition of Acid: Concentrated sulfuric acid should be added slowly and with efficient cooling and stirring. This helps to dissipate the heat generated and prevent localized hotspots, which can trigger rapid polymerization.

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution throughout the reaction mixture. Poor mixing can lead to localized overheating and increased tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Skraup synthesis of 8-Methylquinoline?

A1: The primary cause is the uncontrolled exothermic reaction that occurs during the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps. The strong acid catalyst (sulfuric acid) and high temperatures can lead to the polymerization of the reactive intermediates.

Q2: How does ferrous sulfate act to prevent polymerization?

A2: Ferrous sulfate acts as a moderator, controlling the rate of the oxidation step in the Skraup synthesis. By ensuring a smoother, less violent reaction, it helps to prevent the rapid, uncontrolled temperature increases that lead to polymerization and tar formation.

Q3: Can I use other moderators besides ferrous sulfate?

A3: Yes, boric acid has also been used as a moderator in the Skraup synthesis to control the reaction's exothermicity.

Q4: What is a typical yield for the synthesis of 8-Methylquinoline?

A4: The yield can vary significantly depending on the specific reaction conditions. In a modified microwave-assisted Skraup reaction, a yield of 48% for 8-Methylquinoline has been reported.[2]

Q5: How can I purify 8-Methylquinoline from the tarry byproducts?

A5: Steam distillation is a common and effective method for separating the volatile 8-Methylquinoline from the non-volatile polymeric tar. After making the reaction mixture alkaline, steam is passed through it, and the 8-Methylquinoline distills over with the water. The product can then be extracted from the distillate using an organic solvent.

Data Presentation

Table 1: Effect of Aniline Substituent on Quinoline Yield in a Modified Microwave-Assisted Skraup Reaction [2]

Aniline Substituent (Position)ProductYield (%)
2-CH₃8-Methylquinoline48
4-CH₃6-Methylquinoline50
4-OCH₃6-Methoxyquinoline58
4-OH6-Hydroxyquinoline66
4-Cl6-Chloroquinoline48
4-F6-Fluoroquinoline46
2-OH8-Hydroxyquinoline34
4-COCH₃6-Acetylquinoline18
2-NH₂8-Aminoquinoline10

Table 2: Summary of Factors Influencing Polymerization in 8-Methylquinoline Synthesis

FactorEffect on PolymerizationRecommendation
Reaction Temperature High temperatures significantly increase the rate of polymerization.Maintain strict temperature control. Use gentle initial heating and remove the heat source once the exothermic reaction starts.
Rate of Acid Addition Rapid addition of sulfuric acid leads to a strong exotherm and increased polymerization.Add concentrated sulfuric acid slowly and with efficient cooling.
Moderator (e.g., FeSO₄) The presence of a moderator controls the reaction's exothermicity, reducing polymerization.Always use a moderator like ferrous sulfate.
Stirring Inefficient stirring causes localized overheating, promoting polymer formation.Ensure vigorous and constant stirring throughout the reaction.

Experimental Protocols

Key Experiment: Skraup Synthesis of 8-Methylquinoline

This protocol is adapted from general Skraup synthesis procedures and is intended as a guide. Researchers should always perform a thorough risk assessment before conducting any experiment.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium Hydroxide (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the o-toluidine and ferrous sulfate heptahydrate.

  • Initial Mixing: Begin stirring the mixture and add the glycerol.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid through the dropping funnel with continuous, vigorous stirring. The rate of addition should be controlled to keep the temperature from rising too rapidly.

  • Oxidizing Agent: Add the oxidizing agent to the mixture.

  • Heating: Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (indicated by a rapid increase in temperature and boiling), immediately remove the external heat source.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup:

    • Allow the reaction mixture to cool.

    • Carefully pour the mixture into a large volume of water.

    • Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide. This will neutralize the acid and liberate the free 8-Methylquinoline.

  • Purification:

    • Perform steam distillation on the alkaline mixture. The 8-Methylquinoline will co-distill with the water.

    • Collect the distillate and extract the 8-Methylquinoline using an appropriate organic solvent.

    • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by distillation.

    • Further purify the crude 8-Methylquinoline by vacuum distillation.

Mandatory Visualizations

Skraup_Synthesis_Pathway Reactants o-Toluidine + Glycerol Acrolein Acrolein Formation (Dehydration) Reactants->Acrolein Heat H2SO4 Conc. H₂SO₄ H2SO4->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Polymerization Polymerization / Tar Acrolein->Polymerization Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Michael_Addition->Polymerization Dihydroquinoline Dihydro-8-methylquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product 8-Methylquinoline Oxidation->Product

Caption: Skraup synthesis pathway for 8-Methylquinoline highlighting potential polymerization side reactions.

Troubleshooting_Polymerization Start Start: Polymerization Observed Check_Moderator Was a moderator (e.g., FeSO₄) used? Start->Check_Moderator Add_Moderator Action: Add a moderator to control the reaction. Check_Moderator->Add_Moderator No Check_Temp Was the temperature controlled? Check_Moderator->Check_Temp Yes Add_Moderator->Check_Temp Control_Temp Action: Use gentle initial heating and remove heat after initiation. Check_Temp->Control_Temp No Check_Acid_Addition Was the acid added slowly with cooling? Check_Temp->Check_Acid_Addition Yes Control_Temp->Check_Acid_Addition Slow_Acid_Addition Action: Add acid slowly with efficient cooling. Check_Acid_Addition->Slow_Acid_Addition No Check_Stirring Was stirring vigorous and constant? Check_Acid_Addition->Check_Stirring Yes Slow_Acid_Addition->Check_Stirring Improve_Stirring Action: Ensure efficient and continuous stirring. Check_Stirring->Improve_Stirring No End Outcome: Reduced Polymerization Check_Stirring->End Yes Improve_Stirring->End

Caption: Troubleshooting workflow for addressing polymerization in 8-Methylquinoline synthesis.

References

Optimization

Technical Support Center: Photodegradation of 8-Methylquinoline

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-Methylquinoline u...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-Methylquinoline under light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 8-Methylquinoline under light exposure?

A1: While specific studies on the photodegradation of 8-Methylquinoline are not extensively documented, the degradation of the parent compound, quinoline, suggests that hydroxylated derivatives are common products.[1] For 8-Methylquinoline, one could anticipate the formation of various hydroxy-8-methylquinolines and potentially N-oxides. Prolonged or high-energy light exposure could lead to the cleavage of the aromatic rings.[1] Microbial degradation studies have also shown that 8-methylquinoline can be hydroxylated.[2][3]

Q2: My 8-Methylquinoline solution is changing color upon light exposure. Is this normal?

A2: Yes, a change in color (e.g., turning yellow or brown) is a common indicator of photodegradation.[4] This is often due to the formation of conjugated degradation products. It is crucial to characterize these new species to understand the degradation pathway.

Q3: What is a typical half-life for the photodegradation of quinoline derivatives?

A3: The photodegradation half-life is highly dependent on the experimental conditions (e.g., light source, solvent, presence of photosensitizers). For the parent compound, quinoline, the half-life in near-surface lake water during summer has been estimated to be about 14 calendar days.[5] However, this can be significantly shorter under controlled laboratory conditions with high-intensity lamps.

Q4: Are there any special storage conditions to prevent the degradation of 8-Methylquinoline?

A4: Yes, 8-Methylquinoline should be protected from light and stored in a refrigerator.[4] For solutions, using amber glassware or wrapping containers in aluminum foil is recommended to prevent photodegradation during storage and experiments.[1]

Q5: What analytical techniques are best suited for studying the degradation of 8-Methylquinoline?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common and effective technique to separate and quantify the parent compound from its degradation products.[1][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the chemical structures of the degradation products.[1]

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in replicate experiments.

Possible CauseTroubleshooting Steps
Fluctuations in Light Source Intensity Ensure the light source has been properly warmed up and that its output is stable. Use a calibrated radiometer or lux meter to monitor the light intensity throughout the experiment.
Inconsistent Sample Positioning Make sure all samples are placed at the same distance from the light source and are receiving uniform irradiation. A rotating carousel (merry-go-round) photoreactor can help ensure uniform light exposure.
Temperature Variations Use a temperature-controlled chamber or a water bath to maintain a constant temperature, as temperature can influence degradation kinetics.
Oxygen Availability If the degradation is oxidative, variations in dissolved oxygen can affect the rate. Consider purging solutions with air or a specific gas mixture to ensure consistent oxygen levels.

Issue 2: Appearance of many unexpected peaks in the chromatogram.

Possible CauseTroubleshooting Steps
Secondary Degradation The primary degradation products may themselves be unstable and degrading further. Analyze samples at earlier time points to identify the initial products.
Solvent Degradation The solvent itself may be degrading and reacting with the analyte. Run a solvent-only blank under the same light exposure conditions to check for interfering peaks.
Sample Contamination Ensure the purity of your starting material and the cleanliness of your glassware and equipment.

Issue 3: Poor separation of degradation products in HPLC.

Possible CauseTroubleshooting Steps
Suboptimal HPLC Method Optimize the mobile phase composition, gradient, flow rate, and column temperature. A C18 column is a good starting point.[1]
Co-eluting Peaks Use a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required. Consider using a different column chemistry (e.g., phenyl-hexyl).

Quantitative Data Summary

The following table summarizes kinetic data for the photodegradation of quinoline, the parent compound of 8-Methylquinoline. Note that these values can vary significantly with experimental conditions.

CompoundMediumLight SourceRate Constant (k)Half-life (t½)Reference
QuinolineOrganic-free waterSunlight-~14 days (summer)[5]
QuinolineLake waterSunlight-4-8% shorter than in organic-free water[5]

Experimental Protocols

Protocol: Forced Photodegradation Study of 8-Methylquinoline

This protocol is based on the ICH Q1B guidelines for photostability testing.[7]

1. Objective: To evaluate the photosensitivity of 8-Methylquinoline and identify its primary degradation products under controlled light exposure.

2. Materials:

  • 8-Methylquinoline

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or water)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)

  • A calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)[7]

  • Calibrated radiometer/lux meter

  • HPLC-UV/PDA system

  • LC-MS system

3. Sample Preparation:

  • Prepare a stock solution of 8-Methylquinoline in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare experimental samples by diluting the stock solution to a suitable concentration for analysis (e.g., 10-20 µg/mL).

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This will be stored alongside the exposed samples to assess thermal degradation.

4. Light Exposure:

  • Place the experimental and dark control samples in a photostability chamber.

  • Expose the samples to light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Monitor the light dose using the calibrated radiometer/lux meter.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

5. Sample Analysis:

  • Analyze the collected aliquots and the dark control using a validated, stability-indicating HPLC method.

  • Quantify the remaining percentage of 8-Methylquinoline at each time point.

  • Calculate the relative peak areas of the degradation products.

  • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.

Visualizations

cluster_workflow Troubleshooting Workflow for Photodegradation Experiments start Experiment Shows Unexpected Results (e.g., inconsistent rates, extra peaks) check_light Verify Light Source Stability and Sample Positioning start->check_light check_temp Check for Temperature Fluctuations check_light->check_temp [Light Source OK] end_stable Consistent Results Achieved check_light->end_stable [Issue Found & Fixed] check_blank Run Solvent-Only Blank Control check_temp->check_blank [Temp. Stable] check_temp->end_stable [Issue Found & Fixed] optimize_hplc Optimize HPLC Method (e.g., gradient, column) check_blank->optimize_hplc [Blank is Clean] end_pathway Identify Primary Degradation Products check_blank->end_pathway [Interference Identified] analyze_early Analyze Samples at Earlier Time Points optimize_hplc->analyze_early [Peaks Still Unresolved] optimize_hplc->end_pathway [Separation Achieved] analyze_early->end_pathway 8-MQ 8-Methylquinoline Excited_8MQ Excited State 8-Methylquinoline* 8-MQ->Excited_8MQ Light (hν) Hydroxy_MQ Hydroxy-8-methylquinolines 8-MQ->Hydroxy_MQ Excited_8MQ->Hydroxy_MQ + •OH (from water/sensitizer) N_Oxide 8-Methylquinoline-N-oxide Excited_8MQ->N_Oxide + [O] OH_Radical •OH OH_Radical->Hydroxy_MQ Ring_Cleavage Ring Cleavage Products Hydroxy_MQ->Ring_Cleavage Further Oxidation N_Oxide->Ring_Cleavage Further Oxidation

References

Troubleshooting

Challenges in the scale-up of 8-Methylquinoline production

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 8-Methylquinoline production. Our aim is to help you optimize your experimental workflow, improve yields, and ensure the safe and efficient synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for 8-Methylquinoline?

The most prevalent methods for synthesizing the quinoline scaffold are the Skraup synthesis and the Doebner-von Miller reaction. For 8-Methylquinoline, these reactions typically utilize o-toluidine as the starting material. The Skraup synthesis involves reacting o-toluidine with glycerol, sulfuric acid, and an oxidizing agent.[1] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds, such as crotonaldehyde, which can be formed in situ from acetaldehyde.[2][3]

Q2: What are the primary challenges when scaling up 8-Methylquinoline synthesis?

Scaling up quinoline synthesis presents several key challenges:

  • Exothermic Reactions: The Skraup synthesis, in particular, is notoriously exothermic and can become violent if not properly controlled.[1][4]

  • Tar and Byproduct Formation: High temperatures and strong acidic conditions promote the polymerization of intermediates like acrolein (from glycerol dehydration) or crotonaldehyde, leading to the formation of thick tar that complicates product isolation and reduces yield.[5][6]

  • Heat and Mass Transfer: In larger reactors, inefficient mixing and inadequate heat removal can lead to localized hot spots, further encouraging side reactions and potential runaway scenarios.[7][8]

  • Product Purification: Isolating pure 8-Methylquinoline from the reaction mixture, which contains unreacted starting materials, byproducts, and tar, can be difficult.[9][10]

  • Safety and Handling: The reagents used, such as concentrated acids and oxidizing agents, are corrosive and hazardous. The product itself, 8-Methylquinoline, is classified as an irritant.[11][12]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the concentration of 8-Methylquinoline and identify any major impurities.[13][14]

Q4: What are the critical safety precautions for this synthesis?

Given the hazardous nature of the reagents and the reaction itself, the following safety precautions are essential:

  • Always conduct the reaction in a well-ventilated fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[15]

  • Ensure that an emergency shower and eyewash station are readily accessible.

  • For the highly exothermic Skraup reaction, use a blast shield and ensure the apparatus is securely clamped.[4]

  • When neutralizing the acidic reaction mixture with a strong base, perform the addition slowly and with cooling to control the exotherm.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your 8-Methylquinoline synthesis experiments in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low Yield My yield of 8-Methylquinoline is significantly lower than expected upon scale-up. What could be the cause?1. Polymerization of Carbonyl Compounds: The acidic conditions can cause the in-situ formed acrolein (from glycerol) or crotonaldehyde to polymerize, reducing the amount available for the main reaction.[5]Solution: Consider a biphasic reaction system where the carbonyl compound is sequestered in an organic phase to minimize polymerization.[5] Also, ensure slow, controlled addition of the carbonyl precursor to the heated aniline/acid mixture.[16]2. Incomplete Reaction: The reaction may not have gone to completion.Solution: Ensure adequate reaction time and maintain the optimal temperature. The electronic properties of substituents on the aniline can affect reactivity; electron-donating groups generally favor the reaction.[4]3. Product Loss During Work-up: Significant product can be lost during neutralization and extraction steps.[16]Solution: Ensure complete neutralization to liberate the free base before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. Steam distillation is a highly effective method for isolating the product from non-volatile tars and salts.[9][17]
Tar Formation My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?1. Uncontrolled Exotherm: The reaction temperature is too high, accelerating polymerization and decomposition side reactions.[4]Solution: Control the reaction exotherm by using a moderating agent like ferrous sulfate (FeSO₄) in the Skraup synthesis.[4] Add reagents, especially sulfuric acid, slowly and with efficient cooling. Use gradual heating to initiate the reaction and remove the heat source once the exotherm begins.[4]2. High Reactant Concentration: Concentrated reactants are more prone to polymerization.Solution: While maintaining a reasonable reaction concentration, ensure efficient stirring to prevent localized overheating and high concentrations.[7]
Runaway Reaction My Skraup reaction is proceeding too violently and seems uncontrollable. What should I do?1. Insufficient Moderation: The exothermic nature of the reaction is not being adequately controlled.[4]Solution (Immediate): If it is safe to do so, cool the reaction vessel in an ice-water bath immediately. Ensure you are behind a blast shield.[4]Solution (Preventative): Always include a moderator like ferrous sulfate (FeSO₄).[4] Control the rate of reagent addition and heating very carefully. For large-scale reactions, ensure the reactor's cooling system is sufficient to handle the heat generated.[7]
Purification Difficulties I'm having trouble obtaining pure 8-Methylquinoline after the initial work-up.1. Presence of Isomeric Byproducts: The synthesis may produce isomers that have similar physical properties to 8-Methylquinoline, making separation by distillation or crystallization difficult.Solution: Optimize reaction conditions to improve selectivity. For purification, consider column chromatography or fractional vacuum distillation.[18]2. Inefficient Initial Purification: The crude product is heavily contaminated with tar and baseline impurities.Solution: Steam distillation is highly recommended as a first purification step to separate the volatile 8-Methylquinoline from non-volatile tars and inorganic salts.[9] The distillate can then be subjected to further purification like vacuum distillation or crystallization.[19]

Data Presentation

Quantitative data for the scale-up of 8-Methylquinoline is not widely available in peer-reviewed literature. However, a patented process provides insight into a vapor-phase synthesis approach.

Table 1: Vapor-Phase Synthesis of 8-Methylquinoline from o-Toluidine

ParameterValueReference
Reactants 2-Methylaniline, Formaldehyde, Acetaldehyde[19]
Catalyst Solid Acid Catalyst Bed[19]
Temperature 400°C - 550°C[19]
o-Toluidine Conversion 99.7%[19]
8-Methylquinoline Yield 67.8%[19]
Final Purity (post-distillation) 96%[19]

Note: This data is from a specific patented process and may not be directly comparable to traditional liquid-phase Skraup or Doebner-von Miller syntheses.

Experimental Protocols

The following are generalized protocols for the synthesis of 8-Methylquinoline, which should be optimized for your specific scale and equipment.

Protocol 1: Skraup Synthesis of 8-Methylquinoline (Lab Scale)

Warning: This reaction is highly exothermic and requires extreme caution.

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Place a blast shield in front of the setup.

  • Charging Reactants: To the flask, add o-toluidine, glycerol, and a moderator such as ferrous sulfate heptahydrate.[1][4]

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during the addition.

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the reaction becomes self-sustaining (indicated by vigorous boiling), immediately remove the heat source.[4]

  • Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice in a large beaker.

    • Slowly and with cooling, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification:

    • Perform steam distillation on the alkaline mixture. The 8-Methylquinoline will co-distill with water.[9]

    • Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene) to recover dissolved product.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • Purify the crude 8-Methylquinoline by vacuum distillation.[19]

Protocol 2: Doebner-von Miller Synthesis of 8-Methylquinoline (Lab Scale)

  • Apparatus Setup: Set up a round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel in a fume hood.

  • Acidic Aniline Solution: To the flask, add o-toluidine and an acid catalyst (e.g., hydrochloric acid or a Lewis acid like zinc chloride).[2][16]

  • Reactant Addition: Heat the stirred mixture. Slowly add crotonaldehyde (or its precursor, acetaldehyde) through the dropping funnel. Controlled addition is crucial to minimize polymerization.[16]

  • Reaction: Heat the reaction mixture under reflux for several hours. Monitor the progress by TLC.

  • Work-up:

    • After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or calcium hydroxide solution) until alkaline.[17]

  • Purification:

    • Isolate the crude product using steam distillation as described in the Skraup protocol.[17]

    • Further purify the isolated product by vacuum distillation.

Visualizations

The following diagrams illustrate key workflows and logical relationships in 8-Methylquinoline production.

G General Workflow for 8-Methylquinoline Production cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Final Purification Reactants o-Toluidine, Glycerol/ Crotonaldehyde Precursor Reaction Skraup or Doebner-von Miller Reaction (Acid Catalyzed) Reactants->Reaction CrudeMixture Crude Reaction Mixture (Product, Tar, Acid, Byproducts) Reaction->CrudeMixture Neutralization Neutralization (e.g., with NaOH) CrudeMixture->Neutralization SteamDist Steam Distillation Neutralization->SteamDist CrudeProduct Crude 8-Methylquinoline SteamDist->CrudeProduct VacDist Vacuum Distillation CrudeProduct->VacDist PureProduct Pure 8-Methylquinoline (>96%) VacDist->PureProduct Analytics QC Analysis (GC/HPLC) PureProduct->Analytics G Troubleshooting Low Yield Start Low Yield Observed CheckPoly Check for excessive tar/polymer formation Start->CheckPoly CheckCompletion Verify reaction completion (TLC/HPLC) Start->CheckCompletion CheckWorkup Review work-up procedure Start->CheckWorkup PolyYes Yes CheckPoly->PolyYes Excessive tar? CompNo No CheckCompletion->CompNo Incomplete? WorkupIssue Yes CheckWorkup->WorkupIssue Potential loss? PolySol1 Improve temperature control (moderator, slow addition) PolyYes->PolySol1 PolySol2 Consider biphasic system PolyYes->PolySol2 CompSol1 Increase reaction time CompNo->CompSol1 CompSol2 Optimize temperature CompNo->CompSol2 WorkupSol1 Ensure complete neutralization before extraction WorkupIssue->WorkupSol1 WorkupSol2 Perform multiple extractions WorkupIssue->WorkupSol2

References

Reference Data & Comparative Studies

Validation

8-Methylquinoline vs. Other Quinoline Isomers in Catalysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals and functiona...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals and functional materials. In the realm of catalysis, quinoline-based molecules serve dual roles: as versatile ligands that coordinate with metal centers to facilitate a vast array of organic transformations and as substrates in reactions such as C-H functionalization. The position of substituents on the quinoline ring profoundly influences the steric and electronic properties of these molecules, thereby dictating their reactivity and efficacy in catalytic processes.

This guide provides a comprehensive comparison of 8-methylquinoline with other quinoline isomers, focusing on their performance in various catalytic reactions. We present a detailed analysis of how the seemingly subtle change in the methyl group's position impacts catalytic outcomes, supported by experimental data and detailed protocols.

The Unique Role of 8-Methylquinoline in C(sp³)-H Activation

A significant body of research highlights the special role of 8-methylquinoline as a substrate in transition metal-catalyzed C(sp³)-H activation and functionalization.[1][2] The proximity of the 8-methyl group to the nitrogen atom allows the quinoline moiety to act as an effective directing group. The nitrogen atom coordinates to the metal catalyst, positioning it to selectively activate the C-H bonds of the adjacent methyl group. This chelation-assisted strategy facilitates the formation of a stable cyclometalated intermediate, which is key to the high regioselectivity of these reactions.[3]

In contrast, other methylquinoline isomers, such as 2-methylquinoline and 6-methylquinoline, do not possess this ideal geometry for intramolecular C(sp³)-H activation of the methyl group. While they can participate in other catalytic reactions, their utility in this specific, highly sought-after transformation is limited.

The following diagram illustrates the directing group effect of 8-methylquinoline in a generalized C-H activation catalytic cycle.

CH_Activation_Cycle Catalyst Catalyst Intermediate Intermediate Catalyst->Intermediate Coordination & C-H Activation Product_Complex Product_Complex Intermediate->Product_Complex Functionalization Product_Complex->Catalyst Regeneration Product Product Product_Complex->Product Release Final_Product Final_Product 8-MQ 8-Methylquinoline 8-MQ->Intermediate Reagent Functionalizing Reagent Reagent->Intermediate caption Directing group effect of 8-methylquinoline. Experimental_Workflow start Start reagents Combine Reactants: - 8-AQ Amide - Aryl Iodide - Pd(OAc)₂ - K₂CO₃ - Pivalic Acid start->reagents solvent Add Solvent: t-Amyl Alcohol reagents->solvent reaction Heat and Stir (100-140 °C, 12-24 h) solvent->reaction workup Work-up: - Cool - Dilute with EtOAc - Filter reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification end End Product purification->end caption Workflow for Pd-catalyzed β-arylation.

References

Comparative

8-Methylquinoline as a Directing Group: A Comparative Study in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency. A key element in many C-H activation strategies is the use of directing groups, which steer the catalytic metal to a specific C-H bond, ensuring regioselectivity. Among the myriad of directing groups, 8-methylquinoline has emerged as a powerful and versatile tool, particularly for the functionalization of typically inert C(sp³)-H bonds. This guide provides a comparative analysis of 8-methylquinoline with other prominent directing groups, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal directing group for their synthetic endeavors.

Performance Comparison of Directing Groups

The efficacy of a directing group is often evaluated based on reaction yield, scope, and conditions. Here, we compare the performance of 8-methylquinoline with two other widely used directing groups: picolinamide and 8-aminoquinoline, in the context of transition metal-catalyzed C-H functionalization reactions.

One of the key advantages of 8-methylquinoline is that it is an "intrinsic" or "innate" directing group, meaning the directing nitrogen atom is an integral part of the substrate core.[1][2] This contrasts with directing groups like picolinamide and 8-aminoquinoline, which are typically installed on the substrate before the C-H activation step and often require a separate removal step afterwards.[3][4]

Table 1: Comparative Performance in C(sp³)-H Arylation
Directing GroupSubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
8-Methylquinoline 8-MethylquinolineDiaryliodonium SaltPd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)DCE1001285[1]
PicolinamideN-benzylpicolinamideAryl IodideCo(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (1 equiv), NaOPiv (0.5 equiv)t-AmylOH1302478[5]
8-AminoquinolineN-aryl-8-aminoquinolineAryl IodidePd(OAc)₂ (10 mol%), Pivalic Acid (0.2 equiv)Toluene1102456[6]

This table is a compilation of data from different sources and reaction conditions may not be directly comparable. It serves to provide a general overview of the performance of each directing group in similar transformations.

Table 2: Comparative Performance in C(sp³)-H Alkenylation
Directing GroupSubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
8-Methylquinoline 8-MethylquinolineMaleimide[Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2 equiv)DCE801292[7]
PicolinamideN-alkylpicolinamideActivated AlkeneNi(cod)₂ (10 mol%)Toluene801590 (cleavage product)[3][8]
8-AminoquinolineN-alkyl-8-aminoquinolineAlkeneNot readily available for C(sp³)-H alkenylation----

This table highlights the utility of 8-methylquinoline in Rh(III)-catalyzed C(sp³)-H alkenylation. Data for direct C(sp³)-H alkenylation using picolinamide and 8-aminoquinoline as directing groups is less common, with many procedures involving cleavage of the directing group.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative protocols for C-H functionalization reactions utilizing 8-methylquinoline and picolinamide as directing groups.

Protocol 1: Rh(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinoline

This protocol describes the methylation of the C(sp³)-H bond of 8-methylquinolines using an organoboron reagent.[9]

Materials:

  • 8-Methylquinoline derivative (1a, 0.10 mmol, 1.0 equiv)

  • Potassium methyltrifluoroborate (2a, 0.30 mmol, 3.0 equiv)

  • [Cp*RhCl₂]₂ (5 mol %)

  • AgSbF₆ (20 mol %)

  • Ag₂CO₃ (0.20 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME, 0.5 mL)

Procedure:

  • To an oven-dried screw-capped vial, add the 8-methylquinoline derivative (1a), potassium methyltrifluoroborate (2a), [Cp*RhCl₂]₂, AgSbF₆, and Ag₂CO₃.

  • Evacuate and backfill the vial with argon three times.

  • Add DME (0.5 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methylated product.

Protocol 2: Cobalt-Catalyzed Picolinamide-Directed C-H Annulation with Alkynes

This protocol details the synthesis of a 1,2-dihydroisoquinoline derivative through a cobalt-catalyzed C-H activation/annulation cascade.[5]

Materials:

  • N-(1-phenylethyl)picolinamide (1, 0.2 mmol, 1.0 equiv)

  • 2-Butyne (0.4 mmol, 2.0 equiv)

  • Co(OAc)₂·4H₂O (0.02 mmol, 10 mol %)

  • Mn(OAc)₂ (0.2 mmol, 1.0 equiv)

  • NaOPiv (0.1 mmol, 0.5 equiv)

  • tert-Amyl alcohol (1.0 mL)

Procedure:

  • In a glovebox, add N-(1-phenylethyl)picolinamide (1), Co(OAc)₂·4H₂O, Mn(OAc)₂, and NaOPiv to a screw-capped vial.

  • Remove the vial from the glovebox and add tert-amyl alcohol (1.0 mL) and 2-butyne under an argon atmosphere.

  • Seal the vial and heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 1,2-dihydroisoquinoline product.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is paramount for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for C-H activation reactions directed by 8-methylquinoline.

Rh(III)-Catalyzed C-H Activation/Functionalization Pathway

The generally accepted mechanism for Rh(III)-catalyzed C-H activation involving 8-methylquinoline proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate.[9][10] This intermediate then undergoes insertion of the coupling partner, followed by reductive elimination to afford the product and regenerate the active catalyst.

Rh_Catalyzed_CH_Activation Substrate 8-Methylquinoline + [CpRh(III)X₂]₂ Precatalyst Active Catalyst [CpRh(III)X₂L] Substrate->Precatalyst CMD Concerted Metalation- Deprotonation (CMD) Precatalyst->CMD Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle C-H Activation Coordination Coordination of Coupling Partner Rhodacycle->Coordination Intermediate2 Seven-membered Rhodacycle Coordination->Intermediate2 Coupling Partner (e.g., Alkene) Insertion Migratory Insertion ReductiveElimination Reductive Elimination Insertion->ReductiveElimination Intermediate2->Insertion ReductiveElimination->Precatalyst Catalyst Regeneration Product Functionalized Product ReductiveElimination->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H functionalization.

Experimental Workflow for a Typical C-H Functionalization Reaction

The following diagram outlines a standard experimental workflow for performing a transition metal-catalyzed C-H functionalization reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: Substrate, Coupling Partner, Catalyst, Additives Start->Reagents Solvent Add Solvent under Inert Atmosphere Reagents->Solvent Reaction Heat and Stir for Specified Time Solvent->Reaction Workup Reaction Workup: Quenching, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for C-H functionalization.

Conclusion

8-Methylquinoline stands out as a highly effective directing group for C-H functionalization, particularly for the challenging activation of C(sp³)-H bonds. Its primary advantage lies in its "innate" nature, which obviates the need for installation and removal steps, thereby increasing overall synthetic efficiency. While directing groups like picolinamide and 8-aminoquinoline have demonstrated broad utility in a range of transformations, the streamlined synthetic approach offered by 8-methylquinoline makes it an attractive option for researchers aiming to develop concise and elegant synthetic routes. The choice of directing group will ultimately depend on the specific substrate, desired transformation, and the overall synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Validation

A Comparative Guide to HPLC Method Validation for 8-Methylquinoline Purity Assessment

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 8-Methylquinoline is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal analyt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 8-Methylquinoline is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for the purity assessment of 8-Methylquinoline with alternative analytical techniques, supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Purity Assessment Methods

The performance of a typical Reverse-Phase HPLC (RP-HPLC) method for 8-Methylquinoline is compared with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR). The following table summarizes the key performance attributes.

ParameterHPLCGC-MSSFCqNMR
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling points and interactions with a stationary phase, with mass spectrometry detection.Separation using a supercritical fluid as the mobile phase, suitable for thermally labile and non-volatile compounds.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998Not applicable (primary method)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%Highly accurate (traceable to a certified standard)
Precision (%RSD) ≤ 2.0%≤ 3.0%≤ 2.5%≤ 1.0%
Limit of Detection (LOD) ~0.01%~0.005%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.03%~0.3%
Key Advantages Versatile for a wide range of non-volatile and thermally labile impurities. Robust and widely available.High resolution for volatile and semi-volatile impurities. Provides structural information for impurity identification.Fast separations, reduced organic solvent consumption ("green" chemistry). Orthogonal selectivity to HPLC.Primary ratio method; does not require a specific reference standard for the analyte. Provides structural confirmation.[1]
Key Disadvantages Higher consumption of organic solvents. Matrix effects can influence ionization in LC-MS.Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures.Higher initial instrument cost. Method development can be more complex.Lower sensitivity compared to chromatographic methods. Higher instrumentation cost and requires specialized expertise.

Experimental Protocols

Detailed methodologies for the analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the quantitative purity assessment of 8-Methylquinoline and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II with Diode Array Detector).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples are prepared by dissolving 1 mg of the compound in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in 8-Methylquinoline.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC system with a 5977B Mass Selective Detector).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are diluted in dichloromethane to a concentration of 100 µg/mL.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the purity assessment of 8-Methylquinoline.

HPLC_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation start Define Analytical Method Requirements dev Develop HPLC Method (Column, Mobile Phase, etc.) start->dev opt Optimize Method Parameters dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report end_node Method Implementation report->end_node Purity_Assessment_Logic cluster_sample Sample Analysis cluster_methods Analytical Methods cluster_results Data Evaluation sample 8-Methylquinoline Sample hplc HPLC Analysis (Non-volatile impurities) sample->hplc gcms GC-MS Analysis (Volatile impurities) sample->gcms qnmr qNMR Analysis (Absolute Purity) sample->qnmr purity_calc Calculate Purity hplc->purity_calc impurity_id Identify Impurities gcms->impurity_id qnmr->purity_calc report Generate Certificate of Analysis purity_calc->report impurity_id->report

References

Comparative

8-Methylquinoline vs. 2-Methylquinoline: A Comparative Study of Chemical Reactivity

In the landscape of heterocyclic chemistry, methylquinolines serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. The seemingly subtle diff...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, methylquinolines serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. The seemingly subtle difference in the position of the methyl group—at the 2-position (quinaldine) versus the 8-position (o-toluquinoline)—imparts distinct electronic and steric characteristics that significantly influence their chemical reactivity. This guide provides a comparative analysis of the reactivity of 8-Methylquinoline and 2-Methylquinoline, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their synthetic endeavors.

Executive Summary of Comparative Reactivity

The reactivity of 8-Methylquinoline and 2-Methylquinoline is primarily dictated by the interplay of electronic and steric effects originating from the position of the methyl group. In 2-Methylquinoline, the methyl group is conjugated with the nitrogen atom, influencing the reactivity of the pyridine ring. Conversely, the methyl group in 8-Methylquinoline is situated on the benzene ring in proximity to the nitrogen atom, leading to significant steric hindrance and potential for metal-catalyzed C-H activation.

Reaction Type2-Methylquinoline8-MethylquinolineKey Differences
Oxidation of Methyl Group Requires strong oxidizing agents. Can be challenging due to the stability of the quinoline ring.Can be oxidized, often via metal-catalyzed C-H activation, to the corresponding carboxylic acid or functionalized at the methyl group.The proximity of the methyl group to the nitrogen in 8-Methylquinoline facilitates directed C-H activation.
Electrophilic Substitution Occurs on the benzene ring, primarily at positions 5 and 8. The methyl group has a minor directing effect.Occurs on the benzene ring, with a preference for positions 5 and 7, influenced by the directing effect of the methyl group.The position of the methyl group alters the regioselectivity of the substitution on the carbocyclic ring.
Nucleophilic Substitution The 2-position is highly activated towards nucleophilic attack, especially with a good leaving group.The pyridine ring is less susceptible to direct nucleophilic attack compared to the 2-substituted isomer. Nucleophilic substitution is more common on functionalized derivatives.The electronic effect of the nitrogen atom directly activates the 2-position in 2-Methylquinoline for nucleophilic substitution.
Reduction The pyridine ring is readily reduced to form 1,2,3,4-tetrahydro-2-methylquinoline.The pyridine ring can be reduced, though steric hindrance from the 8-methyl group may influence the reaction rate and conditions.Steric factors in 8-Methylquinoline can play a role in the approach of the reducing agent.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid or an aldehyde is a key transformation.

2-Methylquinoline: The oxidation of 2-methylquinoline (quinaldine) to 2-quinolinecarboxylic acid (quinaldic acid) typically requires potent oxidizing agents. Traditional methods using potassium permanganate can lead to low yields due to the stability of the quinoline nucleus.[1] A more effective method involves the use of selenium dioxide.[2]

8-Methylquinoline: The methyl group in 8-methylquinoline is amenable to oxidation, often facilitated by transition metal catalysts that proceed via C(sp³)–H activation. For instance, palladium-catalyzed aerobic oxidation can yield 8-quinolylmethyl acetate and 8-quinolinecarboxylic acid.[3]

Oxidation_Comparison cluster_2MQ 2-Methylquinoline Oxidation cluster_8MQ 8-Methylquinoline Oxidation 2-MQ 2-Methylquinoline Reagent_2MQ SeO2 or KMnO4 2-MQ->Reagent_2MQ Oxidation Product_2MQ Quinaldic Acid Reagent_2MQ->Product_2MQ 8-MQ 8-Methylquinoline Catalyst_8MQ Pd(II) Catalyst + O2 8-MQ->Catalyst_8MQ Directed Oxidation Intermediate_8MQ C-H Activation Intermediate Catalyst_8MQ->Intermediate_8MQ Product_8MQ 8-Quinoline- carboxylic Acid / -methyl Acetate Intermediate_8MQ->Product_8MQ

Experimental Protocol: Oxidation of 2-Methylquinoline with Selenium Dioxide[2]
  • Reaction Setup: A mixture of 2-methylquinoline, selenium dioxide (in molar excess), and dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to boiling and refluxed. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After completion, the reaction mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then treated to neutralize any formed quinolinecarboxylic acid before the aldehyde product is isolated, for instance, by steam distillation.

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring system predominantly occurs on the electron-rich carbocyclic (benzene) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom.

General Reactivity: For quinoline itself, electrophilic substitution favors positions 5 and 8.[4][5] The stability of the resulting sigma complex dictates this regioselectivity.

2-Methylquinoline: The methyl group at the 2-position is an activating group, but its influence on the distant benzene ring is modest. Therefore, electrophilic attack still occurs primarily at the 5- and 8-positions.

8-Methylquinoline: The presence of the methyl group at the 8-position sterically hinders attack at this site. The methyl group, being ortho, para-directing, will activate positions 5 and 7 for electrophilic attack.

Electrophilic_Substitution cluster_2MQ 2-Methylquinoline cluster_8MQ 8-Methylquinoline Electrophile Electrophile (E+) 2-MQ_Ring Benzene Ring Electrophile->2-MQ_Ring 8-MQ_Ring Benzene Ring Electrophile->8-MQ_Ring Position_5_2MQ Position 5 2-MQ_Ring->Position_5_2MQ Favored Attack Position_8_2MQ Position 8 2-MQ_Ring->Position_8_2MQ Favored Attack Position_5_8MQ Position 5 8-MQ_Ring->Position_5_8MQ Favored Attack Position_7_8MQ Position 7 8-MQ_Ring->Position_7_8MQ Favored Attack

Nucleophilic Substitution

The pyridine ring in quinolines is electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

2-Methylquinoline: The 2-position is highly activated towards nucleophilic substitution, especially when a good leaving group is present. The nitrogen atom stabilizes the negative charge in the Meisenheimer-like intermediate.

8-Methylquinoline: Direct nucleophilic attack on the unsubstituted pyridine ring of 8-methylquinoline is less favorable. However, nucleophilic substitution reactions are readily performed on derivatives, such as 4-chloro-8-methylquinolin-2(1H)-one, where the chloro group at the 4-position is displaced by various nucleophiles.[6]

Nucleophilic_Substitution_Workflow cluster_2MQ 2-Halo-quinoline Derivative cluster_8MQ 4-Chloro-8-methylquinolin-2(1H)-one Nucleophile Nucleophile (Nu-) 2-X-Q 2-Halo-quinoline Nucleophile->2-X-Q 4-Cl-8MQ 4-Chloro-8-methyl- quinolin-2(1H)-one Nucleophile->4-Cl-8MQ Product_2-Nu-Q 2-Nucleophile- substituted Quinoline 2-X-Q->Product_2-Nu-Q Direct Substitution at C2 Product_4-Nu-8MQ 4-Nucleophile- substituted Derivative 4-Cl-8MQ->Product_4-Nu-8MQ Substitution at C4

Experimental Protocol: Nucleophilic Substitution on a 4-Chloro-8-methylquinoline derivative[6]
  • Reaction Setup: A mixture of 4-chloro-8-methylquinolin-2(1H)-one and a nucleophile (e.g., thiourea for thiation, sodium azide for azidation, or hydrazine for hydrazination) is prepared in a suitable solvent (e.g., ethanol, DMF, or water).

  • Reaction Execution: The reaction mixture is heated, often under reflux, for a specified period. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization. For example, in the case of hydrazination, a mixture of 2,4-dichloro-8-methylquinoline and hydrazine hydrate is heated under reflux for 8 hours.

Reduction

The pyridine ring of quinolines can be selectively reduced to the corresponding tetrahydroquinolines.

2-Methylquinoline and 8-Methylquinoline: Both isomers can undergo reduction of the pyridine ring. Catalytic hydrogenation is a common method. A study on the hydrosilylation of quinolines, which is a form of reduction, demonstrated that a wide range of substituted quinolines, including those with alkyl groups, are well-tolerated substrates.[7] The specific conditions and yields may vary depending on the steric and electronic environment around the pyridine ring.

Conclusion

The choice between 8-Methylquinoline and 2-Methylquinoline in a synthetic strategy should be guided by the desired reactivity. 2-Methylquinoline is the preferred substrate for reactions involving nucleophilic attack at the 2-position and for transformations where the methyl group's electronic influence on the pyridine ring is desired. In contrast, 8-Methylquinoline is ideal for synthetic routes that leverage directed C-H activation of the methyl group and for electrophilic substitutions where steric hindrance at the 8-position can be used to control regioselectivity. Understanding these distinct reactivity profiles is crucial for the efficient design and execution of synthetic pathways in drug discovery and materials science.

References

Validation

A Comparative Analysis of the Chelating Properties of 8-Methylquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chelating properties of 8-Methylquinoline and its derivatives, with a particular focus on how substitutio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of 8-Methylquinoline and its derivatives, with a particular focus on how substitutions on the quinoline ring influence their ability to bind metal ions. The information presented is supported by experimental data from peer-reviewed literature and is intended to be a valuable resource for researchers in chemistry, biology, and medicine.

Introduction to Chelation by Quinoline-Based Ligands

The quinoline scaffold is a fundamental structure in the design of chelating agents due to the presence of a nitrogen atom in the aromatic ring system. This nitrogen, in conjunction with a suitably positioned donor atom, can form a stable five- or six-membered ring with a metal ion. The 8-position of the quinoline ring is particularly significant for chelation, as a substituent at this position containing a donor atom (such as oxygen, sulfur, or another nitrogen) can readily coordinate with a metal ion that is also bound to the quinoline nitrogen. This bidentate chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination.

The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining the stability and selectivity of metal chelation. Electron-donating groups can increase the electron density on the nitrogen and the donor atom, enhancing the ligand's basicity and its affinity for metal ions. Conversely, electron-withdrawing groups can decrease the chelating ability. Steric hindrance near the coordination site can also impact the formation and stability of metal complexes.

Comparative Chelating Performance: A Quantitative Overview

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. This section compares the stability constants of 8-Methylquinoline derivatives with the parent 8-hydroxyquinoline, a well-characterized chelating agent. Due to the limited availability of data for 8-Methylquinoline itself, this comparison primarily focuses on derivatives where a methyl group is present alongside a primary chelating group (e.g., hydroxyl or mercapto).

Chelating AgentMetal Ionlog β₂SolventReference
8-HydroxyquinolineZn(II)15.950% Dioxane[1]
Cu(II)26.250% Dioxane[1]
Ni(II)19.850% Dioxane[1]
Co(II)18.250% Dioxane[1]
7-Methyl-8-mercaptoquinolineZn(II)18.44Dimethylformamide[2]
Cd(II)19.86Dimethylformamide[2]
Pb(II)20.66Dimethylformamide[2]
Ni(II)22.02Dimethylformamide[2]
Bi(III)33.12Dimethylformamide[2]
Ag(I)20.08Dimethylformamide[2]
8-mercaptoquinolineZn(II)17.82Dimethylformamide[2]
Cd(II)19.34Dimethylformamide[2]
Pb(II)19.96Dimethylformamide[2]
Ni(II)21.64Dimethylformamide[2]
Bi(III)32.74Dimethylformamide[2]
Ag(I)19.80Dimethylformamide[2]

Analysis of the Data:

The data indicates that the introduction of a methyl group can influence the stability of the metal complexes. For instance, 7-methyl-8-mercaptoquinoline generally forms more stable complexes with the tested metal ions compared to the unsubstituted 8-mercaptoquinoline.[2] This suggests that the electron-donating effect of the methyl group enhances the chelating ability of the ligand. It is important to note that the solvent system can significantly impact the measured stability constants.

Experimental Protocols

The determination of stability constants and the characterization of chelating properties are primarily achieved through potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is a highly accurate method for determining the stability constants of metal complexes. The experimental setup involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base, while monitoring the pH.

Methodology:

  • Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), the chelating agent (e.g., 8-methyl-8-hydroxyquinoline), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system. A water-dioxane mixture is often used to ensure the solubility of the ligand and its complexes.

  • Titration Setup: Place a known volume of the solution containing the metal ion, the ligand, and the acid in a thermostated vessel. Use a calibrated pH electrode to monitor the pH of the solution.

  • Titration Procedure: Add the standard base solution in small increments and record the pH reading after each addition. Continue the titration until the pH reaches a constant value.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]). The stability constants are then determined from a plot of n̄ versus pL (-log[L]).

Spectrophotometric Analysis

Spectrophotometry is another widely used technique to study metal chelation, particularly for determining the stoichiometry of the complex and its stability constant.

Methodology:

  • Solution Preparation: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Stability Constant Determination: The absorbance data can be used to calculate the concentration of the complex at equilibrium, which is then used to determine the stability constant.

Visualizing Chelation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental process of chelation and a typical experimental workflow for its characterization.

ChelationProcess Metal Metal Ion (M) Complex Metal-Ligand Complex (MLn) Metal->Complex + nL Ligand 8-Substituted Quinoline (L) Ligand->Complex

Caption: General chelation process of a metal ion with an 8-substituted quinoline ligand.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_metal Prepare Metal Ion Solution potentiometry Potentiometric Titration prep_metal->potentiometry spectrophotometry Spectrophotometry prep_metal->spectrophotometry prep_ligand Prepare Ligand Solution prep_ligand->potentiometry prep_ligand->spectrophotometry calc_n Calculate n̄ and [L] potentiometry->calc_n plot_job Job's Plot spectrophotometry->plot_job calc_k Determine Stability Constant (log K) calc_n->calc_k plot_job->calc_k

Caption: A typical experimental workflow for determining the chelating properties of a ligand.

Conclusion

8-Methylquinoline and its derivatives represent a class of chelating agents with tunable properties. The introduction of a methyl group, as seen in 7-methyl-8-mercaptoquinoline, can enhance the stability of metal complexes through its electron-donating effect. While comprehensive data for a wide range of 8-methylquinoline derivatives is still emerging, the established methodologies of potentiometric titration and spectrophotometry provide robust frameworks for their characterization. Further research into the synthesis and chelating properties of various 8-substituted quinolines will undoubtedly expand their applications in fields ranging from analytical chemistry to the development of novel therapeutic agents. The interplay of electronic and steric effects of different substituents offers a rich landscape for the rational design of ligands with specific metal ion affinities and selectivities.

References

Comparative

A Comparative Guide to 8-Methylquinoline-Based Catalysts in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals The selective functionalization of C(sp³)–H bonds in 8-methylquinoline is a pivotal transformation in synthetic chemistry, offering a direct route to valuab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of C(sp³)–H bonds in 8-methylquinoline is a pivotal transformation in synthetic chemistry, offering a direct route to valuable substituted quinoline scaffolds prevalent in medicinal chemistry and materials science. This guide provides an objective comparison of two prominent catalytic systems employed for this purpose: a rhodium-based catalyst and a palladium-based catalyst, the latter of which represents a widely adopted industry standard for C-H activation and cross-coupling reactions. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the proposed catalytic mechanisms to aid in the selection of the optimal catalytic system for specific research and development needs.

Performance Benchmark: Rhodium vs. Palladium Catalysis

The direct C(sp³)–H functionalization of 8-methylquinoline has been successfully achieved using various transition metal catalysts. Below is a comparative summary of the performance of a representative Rhodium(III) catalyst system for methylation and a Palladium(II) catalyst system for alkylation.

Parameter8-Methylquinoline-Based Rh(III) CatalystIndustry Standard Pd(II) Catalyst
Reaction C(sp³)–H MethylationC(sp³)–H Alkylation with Aziridines
Catalyst [Cp*RhCl₂]₂Pd(OAc)₂
Catalyst Loading 2.5 mol%10 mol%
Ligand/Additive AgSbF₆ (10 mol%), NaOAc (1.0 equiv)Pivalic Acid (30 mol%)
Coupling Partner KMeBF₃1-Boc-2-phenylaziridine
Solvent 1,2-Dichloroethane (DCE)1,4-Dioxane
Temperature 80 °C120 °C
Reaction Time 12 h12 h
Yield 85%[1]82%[2]
Selectivity High for mono-methylation[1]High for mono-alkylation[2]

Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head comparisons under identical conditions may yield different results.

Experimental Protocols

Detailed methodologies for the representative C-H functionalization reactions are provided below to ensure reproducibility.

Protocol 1: Rh(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinoline

This protocol is adapted from a reported procedure for the rhodium-catalyzed methylation of 8-methylquinoline using potassium methyltrifluoroborate.[1]

Materials:

  • 8-Methylquinoline

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • NaOAc (Sodium acetate)

  • KMeBF₃ (Potassium methyltrifluoroborate)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 8-methylquinoline (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Add potassium methyltrifluoroborate (0.4 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the methylated 8-methylquinoline derivative.

Protocol 2: Pd(II)-Catalyzed C(sp³)–H Alkylation of 8-Methylquinoline

This protocol outlines a typical procedure for the palladium-catalyzed alkylation of 8-methylquinoline with an aziridine coupling partner.[2]

Materials:

  • 8-Methylquinoline

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pivalic Acid

  • 1-Boc-2-phenylaziridine

  • Cs₂CO₃ (Cesium carbonate)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In an oven-dried screw-cap vial equipped with a magnetic stir bar, combine 8-methylquinoline (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and pivalic acid (0.06 mmol, 30 mol%).

  • Add 1-Boc-2-phenylaziridine (0.3 mmol, 1.5 equiv) and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Seal the vial and add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Place the vial in a preheated oil bath at 120 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the γ-quinolinylpropylamine product.

Visualizations: Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycles for the rhodium and palladium-catalyzed reactions, along with a generalized experimental workflow for catalyst benchmarking.

Rhodium_Catalytic_Cycle Rh_III_precatalyst [CpRhCl₂]₂ Active_Rh_III Active CpRh(III) Species Rh_III_precatalyst->Active_Rh_III AgSbF₆ Substrate_Coordination 8-Methylquinoline Coordination Active_Rh_III->Substrate_Coordination + 8-Methylquinoline Rhodacycle Five-Membered Rhodacycle Substrate_Coordination->Rhodacycle C-H Activation -HX Transmetalation Transmetalation with KMeBF₃ Rhodacycle->Transmetalation Rh_III_Alkyl Cp*Rh(III)-Alkyl Intermediate Transmetalation->Rh_III_Alkyl Reductive_Elimination Reductive Elimination Rh_III_Alkyl->Reductive_Elimination Reductive_Elimination->Active_Rh_III Regeneration Product Methylated Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H methylation.

Palladium_Catalytic_Cycle Pd_II_precatalyst Pd(OAc)₂ Substrate_Coordination 8-Methylquinoline Coordination Pd_II_precatalyst->Substrate_Coordination + 8-Methylquinoline Palladacycle Five-Membered Palladacycle Substrate_Coordination->Palladacycle C-H Activation -HOAc Ring_Opening Aziridine Ring-Opening & Coordination Palladacycle->Ring_Opening + Aziridine Pd_II_Intermediate Pd(II) Alkyl Intermediate Ring_Opening->Pd_II_Intermediate Protonolysis Protonolysis Pd_II_Intermediate->Protonolysis + H⁺ Protonolysis->Pd_II_precatalyst Regeneration Product Alkylated Product Protonolysis->Product

Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H alkylation.

Experimental_Workflow Start Catalyst Benchmarking Protocol Reagent_Prep Prepare Stock Solutions (Substrate, Catalyst, Reagents) Start->Reagent_Prep Reaction_Setup Set up Parallel Reactions (Varying Catalysts/Conditions) Reagent_Prep->Reaction_Setup Reaction Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) Reaction_Setup->Reaction Workup Quench and Work-up Reactions Reaction->Workup Analysis Analyze Product Mixture (GC, LC-MS, NMR) Workup->Analysis Data_Comparison Compare Performance Metrics (Yield, Selectivity, TON) Analysis->Data_Comparison End Select Optimal Catalyst Data_Comparison->End

Caption: General workflow for benchmarking catalytic performance.

References

Validation

The Efficacy of 8-Methylquinoline as a Corrosion Inhibitor: A Comparative Analysis

An Objective Comparison of Performance with Alternative Corrosion Inhibitors Supported by Experimental Data For researchers and scientists in materials science and chemical engineering, identifying effective corrosion in...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Alternative Corrosion Inhibitors Supported by Experimental Data

For researchers and scientists in materials science and chemical engineering, identifying effective corrosion inhibitors is paramount for extending the lifespan of metallic components. Among the various organic compounds investigated, quinoline and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and impede the corrosion process. This guide provides a detailed comparison of the efficacy of 8-Methylquinoline and other related corrosion inhibitors, supported by experimental data from electrochemical studies.

Mechanism of Action: A Protective Barrier

Quinoline derivatives, including 8-Methylquinoline, function as corrosion inhibitors primarily by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption process is facilitated by the presence of heteroatoms (in this case, nitrogen) and the π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.[2] The general consensus is that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][4][5] The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][4][6]

Comparative Efficacy: A Data-Driven Overview

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). The following tables summarize the inhibition efficiencies of 8-Methylquinoline derivatives and other related compounds on different metals in acidic media, as reported in various studies.

InhibitorMetalCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)TechniqueReference
5-(4-methylpiperazinyl)-methylquinolin-8-ol (MPMQ)Carbon Steel1 M HCl10⁻³Room Temp~95EIS, PDP[4]
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)Mild Steel1 M HCl10⁻³Not Specified96Weight Loss, EIS, PDP
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)Mild Steel1 M HCl5 x 10⁻³30396EIS, PDP[7]
5-propoxymethyl-8-hydroxyquinoline (PMHQ)Carbon Steel1 M HCl10⁻³29894EIS, PDP, Weight Loss
5-methoxymethyl-8-hydroxyquinoline (MMHQ)Carbon Steel1 M HCl10⁻³29889EIS, PDP, Weight Loss[6]
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)Carbon Steel1 M HCl10⁻³29881EIS, PDP, Weight Loss[6]
N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC)C22E Steel1 M HCl10⁻³Not Specified91.73EIS, PDP, Weight Loss[5]
N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC)C22E Steel1 M HCl10⁻³Not Specified87.09EIS, PDP, Weight Loss[5]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions can vary between studies.

Experimental Protocols: A Closer Look at the Methodology

The data presented above is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP)

This technique involves changing the potential of the working electrode (the metal sample) at a constant rate and measuring the resulting current.[8] The data is plotted as a Tafel plot (potential vs. log of current density). From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.[9][10] A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance is measured. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the charge transfer resistance values:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Visualizing the Process: From Experiment to Inhibition

To better understand the workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Cell Setup cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis Metal_Sample Metal Sample Polishing Polishing & Cleaning Metal_Sample->Polishing Working_Electrode Working Electrode (Metal Sample) Polishing->Working_Electrode Corrosive_Solution Corrosive Solution (with/without inhibitor) Working_Electrode->Corrosive_Solution Reference_Electrode Reference Electrode (e.g., SCE, Ag/AgCl) Reference_Electrode->Corrosive_Solution Counter_Electrode Counter Electrode (e.g., Platinum) Counter_Electrode->Corrosive_Solution Potentiostat Potentiostat/Galvanostat Corrosive_Solution->Potentiostat PDP Potentiodynamic Polarization Potentiostat->PDP EIS Electrochemical Impedance Spectroscopy Potentiostat->EIS Tafel_Analysis Tafel Analysis (icorr, Ecorr) PDP->Tafel_Analysis Circuit_Modeling Equivalent Circuit Modeling (Rct, Cdl) EIS->Circuit_Modeling Inhibition_Efficiency Inhibition Efficiency Calculation Tafel_Analysis->Inhibition_Efficiency Circuit_Modeling->Inhibition_Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Action Anodic_Site Anodic Site (M -> Mⁿ⁺ + ne⁻) Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ -> H₂) Inhibitor 8-Methylquinoline (or derivative) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Anodic_Site Blocks Anodic Reaction Protective_Film->Cathodic_Site Blocks Cathodic Reaction

Caption: Proposed mechanism of corrosion inhibition by quinoline derivatives.

Conclusion

The available data strongly suggests that 8-Methylquinoline and its derivatives are highly effective corrosion inhibitors for various metals, particularly in acidic environments. Their mechanism of action involves adsorption onto the metal surface to form a protective barrier, thereby inhibiting both anodic and cathodic reactions. The inhibition efficiencies reported in the literature are consistently high, often exceeding 90% under optimal conditions. For researchers and professionals in the field, these compounds represent a valuable tool in the ongoing effort to mitigate the detrimental effects of corrosion. Further research focusing on direct comparative studies under standardized conditions would be beneficial for a more definitive ranking of the efficacy of different quinoline derivatives.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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